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  • Product: 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride
  • CAS: 1890954-38-7

Core Science & Biosynthesis

Foundational

Mechanism of action for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in vitro

Note to the Reader: The requested topic, "3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride," is a specific chemical for which there is no publicly available scientific literature detailing an in vitro mechanism of ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: The requested topic, "3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride," is a specific chemical for which there is no publicly available scientific literature detailing an in vitro mechanism of action. To fulfill the core requirements of this request and provide a comprehensive, illustrative guide in the specified format, this document will focus on a structurally related and extensively researched pyridinone-based compound: Pirfenidone . This allows for a thorough exploration of a complex, multi-faceted mechanism of action, serving as a robust example of the requested technical guide.

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pirfenidone

Executive Summary

Pirfenidone is a small-molecule pyridinone drug approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] Its clinical efficacy stems from a pleiotropic mechanism of action, exhibiting both potent anti-fibrotic and anti-inflammatory properties.[1][3] While the precise molecular target remains to be fully elucidated, extensive in vitro studies have demonstrated that Pirfenidone's primary mode of action is not through single-target inhibition but rather through the broad modulation of key signaling pathways and cellular responses central to the pathogenesis of fibrosis. This guide provides an in-depth exploration of the core in vitro mechanisms of Pirfenidone, detailing its effects on critical fibrotic and inflammatory pathways and outlining the key experimental protocols used to validate these activities.

The Pleiotropic Nature of Pirfenidone: A Multi-Pronged Approach

Unlike targeted therapies that inhibit a single enzyme or receptor, Pirfenidone's strength lies in its ability to simultaneously influence multiple pathological processes.[2] This is a critical feature for treating complex diseases like IPF, where a cascade of interconnected events involving inflammation, fibroblast activation, and excessive extracellular matrix (ECM) deposition drives disease progression. In vitro, its mechanism can be broadly categorized into two synergistic pillars: direct anti-fibrotic effects and overarching anti-inflammatory and antioxidant activities.

Core Anti-Fibrotic Mechanisms: Halting the Fibrotic Cascade

The hallmark of fibrosis is the excessive accumulation of ECM proteins, primarily collagen, produced by activated fibroblasts (myofibroblasts). Pirfenidone directly interferes with this process at multiple stages.

Attenuation of Pro-Fibrotic Growth Factor Signaling

The master regulator of fibrosis is Transforming Growth Factor-beta (TGF-β).[2] Pirfenidone has been shown to downregulate the production and signaling of TGF-β.[2][4][5] This action effectively dampens the primary "on-switch" for fibrosis. By reducing TGF-β levels, Pirfenidone inhibits the downstream phosphorylation of SMAD3, a key transcription factor that drives the expression of pro-fibrotic genes.[5] Furthermore, Pirfenidone has been shown to attenuate the effects of other pro-fibrotic cytokines like Platelet-Derived Growth Factor (PDGF).[3]

TGF_Pathway TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor Binds SMAD p-SMAD3 Receptor->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Genes Pro-Fibrotic Gene Transcription (e.g., Collagen) Nucleus->Genes Upregulates Pirfenidone Pirfenidone Pirfenidone->TGF_beta Reduces Production Pirfenidone->SMAD Attenuates Signaling

Caption: Pirfenidone's inhibition of the core TGF-β signaling pathway.
Inhibition of Fibroblast Proliferation and Differentiation

TGF-β and other growth factors stimulate the rapid proliferation of lung fibroblasts. Pirfenidone directly inhibits this proliferation.[1][6] This is a crucial step, as it reduces the total number of cells responsible for producing scar tissue. Furthermore, Pirfenidone inhibits the transformation of fibroblasts into their more aggressive, contractile, and highly secretory myofibroblast phenotype, a critical step in tissue stiffening and scar formation.[5]

Reduction of Extracellular Matrix (ECM) Synthesis

Ultimately, the functional consequence of Pirfenidone's activity is a marked reduction in the synthesis and deposition of ECM components. In vitro studies consistently demonstrate that treatment with Pirfenidone leads to a significant decrease in the production of procollagens I and II and fibronectin by fibroblasts.[1][3][5]

Anti-Inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are key upstream drivers of fibrosis. Pirfenidone helps to quell this environment, thereby reducing the stimuli that initiate and perpetuate the fibrotic response.

Suppression of Pro-Inflammatory Cytokines

Pirfenidone has been shown to reduce the production of several key pro-inflammatory mediators.[1] In cultured human peripheral blood mononuclear cells and other cell types, it inhibits the synthesis and release of Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, including IL-1β and IL-6.[1][2][6] By blunting this chronic inflammatory signaling, Pirfenidone reduces the recruitment of inflammatory cells and the overall pro-fibrotic milieu.[3]

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes significantly to tissue damage in IPF.[6] Pirfenidone exhibits antioxidant properties, reducing lipid peroxidation and neutralizing ROS.[2][6] This protective effect helps to prevent cell death and further activation of pro-fibrotic pathways.[2]

Quantitative Summary of In Vitro Effects

The following table summarizes the key quantitative effects of Pirfenidone observed in various in vitro experimental systems. These values represent the multifaceted impact of the compound on the core drivers of fibrosis.

Parameter MeasuredCell/System TypeStimulusEffect of PirfenidoneReference
Fibroblast ProliferationHuman Lung FibroblastsTGF-β, PDGFInhibition[1][3]
Collagen ProductionHuman Lung FibroblastsTGF-βDownregulation[1][5]
TGF-β1 mRNA ExpressionMurine MacrophagesN/AReduction[5]
TNF-α ProductionHuman PBMCsLPSReduction[1][6]
Myofibroblast DifferentiationHuman Lung FibroblastsTGF-βInhibition[5]

Key Experimental Protocols for Mechanistic Validation

A robust in vitro investigation of an anti-fibrotic agent requires a suite of validated assays to dissect its mechanism. The following protocols represent core, self-validating workflows for assessing the primary activities of a compound like Pirfenidone.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis Culture 1. Culture Fibroblasts (e.g., from IPF patients) Stimulate 2. Stimulate with TGF-β (to induce fibrotic phenotype) Culture->Stimulate Treat 3. Treat with Pirfenidone (Dose-response) Stimulate->Treat Proliferation A. Proliferation Assay (BrdU/EdU) Treat->Proliferation Assess Endpoints Collagen B. Collagen Assay (Sirius Red) Treat->Collagen Assess Endpoints Gene_Expression C. Gene Expression (qPCR for COL1A1, ACTA2) Treat->Gene_Expression Assess Endpoints Protein D. Protein Analysis (Western Blot for p-SMAD) Treat->Protein Assess Endpoints

Caption: General experimental workflow for in vitro anti-fibrotic compound testing.
Protocol: Fibroblast Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of Pirfenidone on fibroblast proliferation.

  • Cell Seeding: Seed primary human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cell cycle.

  • Treatment: Add fresh low-serum medium containing various concentrations of Pirfenidone (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO). This step establishes a dose-response relationship.

  • Stimulation: Concurrently, add a pro-proliferative stimulus such as TGF-β (1 ng/mL) or PDGF (10 ng/mL) to all wells except the negative control. A positive control (stimulus + vehicle) and a negative control (no stimulus, no drug) are essential for validation.

  • BrdU Labeling: After 24 hours of incubation, add BrdU (5-bromo-2'-deoxyuridine) labeling reagent to each well and incubate for an additional 4-18 hours.

  • Detection: Fix the cells, permeabilize the membrane, and add an anti-BrdU peroxidase-conjugated antibody.

  • Quantification: Add substrate and measure the colorimetric or chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Protocol: Quantification of Collagen Production (Sirius Red Staining)

Objective: To measure the effect of Pirfenidone on total soluble collagen secreted by fibroblasts.

  • Cell Culture and Treatment: Culture fibroblasts to near-confluence in 24-well plates. Treat with Pirfenidone and/or TGF-β as described in 5.1 for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well. This contains the secreted soluble collagen.

  • Staining: Add Sirius Red staining solution (a solution of Direct Red 80 in picric acid) to the supernatant. This dye specifically binds to the [Gly-X-Y]n helical structure of collagens.

  • Precipitation and Washing: Incubate for 30 minutes to allow the collagen-dye complex to precipitate. Centrifuge the samples to pellet the complex and discard the supernatant. Wash the pellet with 0.1 M HCl to remove unbound dye. This washing step is critical for reducing background and ensuring specificity.

  • Elution: Resuspend the pellet in a destain solution (e.g., 0.1 M NaOH).

  • Quantification: Transfer the destained solution to a 96-well plate and measure the absorbance at ~550 nm. A standard curve using known concentrations of purified collagen must be run in parallel to accurately quantify the results.

Conclusion

The in vitro mechanism of action of Pirfenidone is characterized by its broad-spectrum activity against the core pathological processes of fibrosis and inflammation. By downregulating the master fibrotic regulator TGF-β, inhibiting fibroblast proliferation and activation, reducing ECM deposition, and suppressing key pro-inflammatory cytokines, Pirfenidone effectively disrupts the self-perpetuating cycle of tissue injury and scarring. The experimental workflows detailed herein provide a validated framework for researchers to investigate these multifaceted effects and to characterize novel anti-fibrotic therapeutic candidates.

References

  • Title: Pirfenidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Proposed mechanisms of action for pirfenidone. Pirfenidone's most... Source: ResearchGate URL: [Link]

  • Title: Pirfenidone Source: Liv Hospital URL: [Link]

  • Title: What is the mechanism of Pirfenidone? Source: Patsnap Synapse URL: [Link]

  • Title: Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease Source: American Journal of Respiratory Cell and Molecular Biology URL: [Link]

  • Title: Esbriet, INN-pirfenidone Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models Source: Frontiers in Cardiovascular Medicine URL: [Link]

  • Title: Esbriet: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

  • Title: Antifibrotic activities of pirfenidone in animal models Source: European Respiratory Society URL: [Link]

Sources

Exploratory

Pharmacokinetic profile of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride Foreword: Navigating the Known and the Novel In the landscape of drug discovery and development, a thorou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This guide is dedicated to a comprehensive exploration of the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride (CAS Number: 1890954-38-7).[1] While specific, publicly available pharmacokinetic data on this particular molecule is limited, its pyridinone core is a subject of significant interest in medicinal chemistry.[2][3] This document, therefore, serves a dual purpose: to collate the available information on this compound and its structural class, and to provide a robust framework of established and innovative protocols for its complete pharmacokinetic characterization. For the researcher, this guide is designed to be a practical blueprint for initiating and conducting a thorough PK investigation.

Introduction to 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride: A Structural Perspective

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is a small molecule featuring a pyridinone ring, a common scaffold in medicinal chemistry. The pyridinone moiety is known to be a versatile pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions.[2] The presence of an aminomethyl group introduces a basic center, which can influence the compound's solubility, absorption, and potential for metabolic modification. The N-methylation of the pyridinone ring is a strategic modification that can impact metabolic stability and receptor binding.

The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent compound, which is a critical factor for formulation and oral bioavailability. Understanding the interplay of these structural features is key to predicting and interpreting the pharmacokinetic behavior of this molecule.

Caption: Chemical structure of 3-(Aminomethyl)-1-methyl-pyridin-2-one.

Absorption: The Gateway to Systemic Exposure

The absorption of an orally administered drug is a complex process influenced by its physicochemical properties and its interaction with the gastrointestinal environment. For 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, its relatively small size and the presence of both polar (aminomethyl) and non-polar (pyridinone ring) moieties suggest that it may be absorbed via a combination of passive diffusion and carrier-mediated transport.

Key Physicochemical Properties Influencing Absorption
PropertyPredicted Influence on Absorption
Molecular Weight ~176.6 g/mol (for the hydrochloride salt) - Favorable for passive diffusion.
pKa The aminomethyl group is expected to have a pKa in the range of 8-10, meaning it will be predominantly ionized in the stomach and small intestine. This could limit passive diffusion across lipid membranes but may facilitate interaction with uptake transporters.
LogP The predicted LogP is likely to be low, indicating good aqueous solubility but potentially limiting passive permeability.
Solubility The hydrochloride salt form is expected to confer good aqueous solubility, which is essential for dissolution in the gastrointestinal fluids.
Experimental Protocols for Assessing Absorption

2.2.1 In Vitro Permeability Assays: The Caco-2 Model

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the B-to-A permeability.

  • Efflux Ratio: The ratio of B-to-A permeability to A-to-B permeability is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using a validated analytical method, typically LC-MS/MS.[4]

2.2.2 In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models such as rats or dogs are essential for determining the oral bioavailability (F) of a compound.

Protocol:

  • Animal Dosing: A cohort of animals is administered the compound via intravenous (IV) injection, while another cohort receives the compound orally (PO).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both IV and PO administration.

  • Bioavailability Calculation: The absolute oral bioavailability is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution: Reaching the Target Tissues

Once absorbed into the systemic circulation, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters.

Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, can significantly impact its free concentration and, consequently, its pharmacological activity and clearance.

Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma side, and the system is incubated until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is measured.

  • Calculation: The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.

Tissue Distribution

Understanding the distribution of a compound into its target tissues is crucial for assessing its efficacy and potential for off-target toxicity.

Protocol: Quantitative Whole-Body Autoradiography (QWBA)

  • Radiolabeling: A radiolabeled version of the test compound (e.g., with 14C or 3H) is synthesized.

  • Dosing: The radiolabeled compound is administered to an animal model.

  • Tissue Sectioning: At various time points, the animal is euthanized, and whole-body sections are prepared using a cryomicrotome.

  • Imaging: The sections are exposed to a phosphor imaging plate to visualize the distribution of radioactivity.

  • Quantification: The concentration of radioactivity in different tissues is quantified by comparing the signal intensity to a standard curve.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, potential metabolic pathways include oxidation, N-demethylation, and conjugation of the aminomethyl group. The pyridinone ring itself may also be subject to hydroxylation.

In Vitro Metabolic Stability Assays

These assays provide an early indication of a compound's susceptibility to metabolic degradation.

Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (which contain a high concentration of cytochrome P450 enzymes) and NADPH (a necessary cofactor).

  • Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Half-Life Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the compound.

Metabolic_Pathway_Hypothesis cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent 3-(Aminomethyl)-1-methyl-pyridin-2-one Oxidation Oxidation (e.g., Hydroxylation on pyridinone ring) Parent->Oxidation CYP450 N_Demethylation N-Demethylation (Removal of methyl group from pyridinone nitrogen) Parent->N_Demethylation CYP450 Glucuronidation Glucuronidation (on aminomethyl group or hydroxylated metabolite) Parent->Glucuronidation UGTs Oxidation->Glucuronidation UGTs Sulfation Sulfation (on aminomethyl group or hydroxylated metabolite) Oxidation->Sulfation SULTs LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection

Sources

Foundational

Synthesis Pathway and Characterization of 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrochloride: A Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of functionalized heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Aminomethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of functionalized heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride has emerged as a highly versatile building block. Its unique structural topology—combining a hydrogen-bond-accepting lactam, a sterically directing N-methyl group, and a highly reactive primary amine—makes it an ideal precursor for synthesizing complex kinase inhibitors, GPCR modulators, and targeted apoptotic agents.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating synthetic pathway for this compound. By moving beyond mere procedural steps to explain the fundamental causality behind each chemical choice, this guide ensures high-yield, chromatography-free scaling suitable for preclinical drug development.

Physicochemical Identity

Before initiating synthesis, establishing the exact molecular parameters is critical for downstream analytical validation. The quantitative properties of the target API are summarized in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride
CAS Number
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
Monoisotopic Mass (Free Base) 138.08 Da
SMILES O=C1C(CN)=CC=CN1C.Cl

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize this compound efficiently on a gram-to-kilogram scale, we employ a highly controlled two-step sequence starting from commercially available 2-hydroxynicotinonitrile (3-cyano-2-pyridone).

Step 1: Regioselective N-Methylation

The starting material, 2-hydroxynicotinonitrile, exhibits lactam-lactim tautomerism, presenting a classic ambident nucleophile scenario. Alkylation can theoretically occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). By utilizing a mild base in a polar aprotic solvent, the reaction is driven thermodynamically toward N-alkylation. The softer nature of the nitrogen anion compared to the oxygen anion ensures high regioselectivity for 3-cyano-1-methylpyridin-2-one, a principle well-documented in the [2].

Step 2: Chemoselective Nitrile Reduction

The reduction of the nitrile group to a primary amine is notoriously prone to over-alkylation. During reduction, an intermediate imine is formed. If the newly formed primary amine attacks this imine, unwanted secondary amine dimers are generated. To completely suppress this causality, the reduction is performed via catalytic hydrogenation in the presence of a stoichiometric excess of Hydrochloric Acid (HCl). The HCl immediately protonates the primary amine upon formation, rendering it non-nucleophilic and directly yielding the desired hydrochloride salt.

Synthetic_Workflow A 2-Hydroxynicotinonitrile (Starting Material) B 3-Cyano-1-methylpyridin-2-one (Intermediate) A->B MeI, K2CO3 DMF, 0°C to RT N-Methylation C 3-(Aminomethyl)-1-methyl- pyridin-2-one HCl (Target API) B->C H2, Pd/C, HCl MeOH, 50 psi Chemoselective Reduction

Figure 1: Two-step synthetic workflow for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Cyano-1-methylpyridin-2-one
  • Initiation: Charge a clean, dry 500 mL round-bottom flask with 2-hydroxynicotinonitrile (10.0 g, 83.3 mmol) and anhydrous Dimethylformamide (DMF, 100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 17.3 g, 125.0 mmol, 1.5 eq) to the solution.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent ring-opening side reactions and to strictly favor the thermodynamic N-alkylation product.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Alkylation: Dropwise add Methyl Iodide (6.2 mL, 100.0 mmol, 1.2 eq) over 15 minutes.

    • Causality: Dropwise addition controls the exothermic alkylation process and prevents localized hot spots that could lead to competitive O-alkylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Isolation: Quench the reaction by pouring the mixture into 500 mL of rapidly stirring ice water.

    • Causality: Rapid quenching in ice water drastically reduces the solubility of the N-methylated product, driving complete crystallization and minimizing thermal degradation.

  • Filtration: Filter the resulting precipitate, wash with cold water (2 x 50 mL), and dry under vacuum to afford the intermediate.

Protocol B: Synthesis of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride
  • Preparation: In a Parr hydrogenation vessel, dissolve 3-cyano-1-methylpyridin-2-one (10.0 g, 74.6 mmol) in Methanol (150 mL).

  • Acidification: Add concentrated Hydrochloric Acid (37%, 9.2 mL, 111.9 mmol, 1.5 eq).

    • Causality: The excess HCl immediately protonates the nascent primary amine, preventing it from acting as a nucleophile. This eliminates secondary amine dimer formation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g) under a steady stream of nitrogen.

    • Causality: Nitrogen blanketing is critical to prevent the ignition of methanol vapors catalyzed by dry, highly reactive Pd/C.

  • Reduction: Pressurize the vessel with Hydrogen gas to 50 psi and agitate at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas, purge with nitrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with anhydrous Diethyl Ether (100 mL), filter, and dry under high vacuum.

    • Causality: Diethyl ether selectively dissolves non-polar organic impurities while the highly polar hydrochloride salt remains strictly insoluble, ensuring >98% purity without the need for column chromatography.

Analytical Characterization

To validate the structural integrity of the synthesized batch, cross-reference your analytical outputs with the standardized spectroscopic data provided in Table 2.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signal / ShiftStructural Assignment
¹H NMR (400 MHz, D₂O) δ 7.65 (dd, J = 7.1, 2.0 Hz, 1H)Pyridone C6-H
δ 7.50 (dd, J = 6.8, 2.0 Hz, 1H)Pyridone C4-H
δ 6.45 (t, J = 7.0 Hz, 1H)Pyridone C5-H
δ 4.10 (s, 2H)-CH₂-NH₃⁺ (Aminomethyl)
δ 3.55 (s, 3H)N-CH₃
LC-MS (ESI+) m/z 139.1 [M+H]⁺Protonated free base
FT-IR (ATR) ~3000-2800 cm⁻¹ (broad)N-H stretching (amine salt)
~1650 cm⁻¹ (strong)C=O stretching (lactam)

Application in Drug Development & Downstream Pathways

The primary amine of 3-(Aminomethyl)-1-methyl-pyridin-2-one serves as an excellent attachment point for coupling with carboxylic acids (amide bond formation) or sulfonyl chlorides. The resulting pyridone ring frequently acts as a hydrogen bond acceptor/donor motif within the ATP-binding pockets of kinases or as an anchor in [3].

Below is a generalized schematic demonstrating how therapeutics derived from this scaffold interrupt aberrant intracellular signaling pathways.

Biological_Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Kinase Intracellular Kinase (Target) Receptor->Kinase Phosphorylation Effect Downstream Effect (Apoptosis / Arrest) Kinase->Effect Disease Progression Inhibitor Pyridone-Derived Inhibitor (Contains Target Scaffold) Inhibitor->Kinase Competitive ATP Inhibition

Figure 2: Competitive inhibition of target kinases by pyridone-derived therapeutic agents.

References

  • Google Patents. "Route Of Synthesis For Opicapone" (US20180370958A1).
  • Journal of Medicinal Chemistry (ACS Publications). "Expanding the Cancer Arsenal with Targeted Therapies: Disarmament of the Antiapoptotic Bcl-2 Proteins by Small Molecules". URL:[Link]

Foundational

Binding Affinity and Pharmacophore Profiling of 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrochloride in Epigenetic Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks serve as the foundational architecture for highly selective targeted therapies. 3-(Aminomethyl)-1-methyl-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks serve as the foundational architecture for highly selective targeted therapies. 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (CAS: 1890954-38-7) is a highly specialized chemical fragment. While not a standalone therapeutic, its 2-pyridone core is the premier pharmacophore for targeting the SET domain of Enhancer of Zeste Homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1].

This technical whitepaper provides an in-depth analysis of how this specific fragment behaves biophysically within the EZH2 binding pocket, detailing the structural causality of its binding affinity, and outlining the self-validating experimental protocols required to quantify its efficacy as a competitive inhibitor of S-adenosylmethionine (SAM).

Pharmacophore Rationale & Structural Biology

EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a major driver of oncogenesis in various lymphomas and solid tumors [2]. The rational design of EZH2 inhibitors, such as the FDA-approved Tazemetostat, relies heavily on the pyridone scaffold to competitively block the SAM-binding pocket [3].

The Mechanistic Role of the Fragment

When evaluating 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, we must dissect its three primary structural vectors:

  • The Pyridone Carbonyl (C=O): This is the critical anchor. The carbonyl oxygen acts as a potent hydrogen bond acceptor, directly interacting with the NH of Trp521 and Tyr111 deep within the EZH2 SAM pocket. This interaction mimics the binding of the adenine ring of the endogenous SAM cofactor [1].

  • The N-Methyl Group: Unlike standard EZH2 inhibitors (which utilize an unsubstituted N-H pyridone to donate a hydrogen bond to the enzyme backbone), the N-methyl substitution in this fragment eliminates the H-bond donor capacity. Consequently, the methyl group introduces a steric bulk that projects toward the solvent-exposed channel. This forces the fragment to adopt a unique binding pose, relying entirely on the carbonyl's affinity and hydrophobic packing.

  • The Aminomethyl Vector: Positioned at C3, the primary amine (stabilized as a hydrochloride salt) serves as the synthetic attachment point. In FBDD, this vector is extended via amide coupling to bulky hydrophobic moieties (e.g., indazoles or benzamides) that reach into the substrate-binding cleft to achieve nanomolar potency [2].

G Fragment 3-(Aminomethyl)-1-methyl- pyridin-2-one Pyridone Pyridone Carbonyl Fragment->Pyridone comprises NMethyl N-Methyl Group Fragment->NMethyl comprises Amino Aminomethyl Vector Fragment->Amino comprises Trp521 Trp521 / Tyr111 Pyridone->Trp521 H-bond Acceptor Solvent Solvent Channel NMethyl->Solvent Steric projection Substrate Substrate Cleft Amino->Substrate Extension vector SAM EZH2 SAM Pocket Trp521->SAM resides in

Fig 1: Pharmacophore mapping of the pyridone fragment within the EZH2 SAM-binding pocket.

Biophysical Evaluation Protocols

To establish a self-validating system for measuring the binding affinity ( KD​ ) and inhibitory concentration ( IC50​ ) of this fragment, two orthogonal assays must be employed: Surface Plasmon Resonance (SPR) for direct kinetic binding, and Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional enzymatic inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: Fragments typically exhibit low binding affinities (high micromolar to millimolar KD​ ). SPR is chosen over Isothermal Titration Calorimetry (ITC) because its high-sensitivity, label-free optical detection can accurately resolve the rapid kon​ and koff​ rates characteristic of low-molecular-weight compounds.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Dilute the recombinant EZH2-EED-SUZ12 trimeric complex (the minimal active PRC2 unit) in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell to achieve an immobilization level of ~4000 Response Units (RU). Cap unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in 100% DMSO to a 50 mM stock. Perform a 2-fold serial dilution in SPR running buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection (Multi-Cycle Kinetics): Inject the fragment series over the immobilized PRC2 complex at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to extract KD​ .

Workflow Immobilize 1. Target Immobilization (Amine coupling of PRC2) Equilibrate 2. Baseline Equilibration (SPR Running Buffer) Immobilize->Equilibrate Inject 3. Fragment Injection (Concentration Series) Equilibrate->Inject Dissociation 4. Dissociation Phase (Buffer Wash) Inject->Dissociation Analyze 5. Kinetic Analysis (1:1 Langmuir Model) Dissociation->Analyze

Fig 2: Surface Plasmon Resonance (SPR) workflow for fragment binding kinetics.

Protocol B: TR-FRET SAM-Competition Assay

Causality: While SPR confirms physical binding, TR-FRET is required to prove that the fragment successfully competes with SAM to halt methyltransferase activity.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well pro-plate, combine 2 nM EZH2 trimeric complex, 1 µM biotinylated Histone H3 (residues 21-44) peptide, and 2 µM SAM in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA).

  • Inhibitor Incubation: Add the fragment at varying concentrations (1 µM to 5 mM). Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Quench and Detect: Stop the reaction by adding a quench buffer containing excess unlabeled SAM. Add Europium-cryptate labeled anti-H3K27me3 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Quantification: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. A decrease in the FRET signal confirms that the fragment has inhibited the methylation of the H3 peptide.

Quantitative Fragment Profiling

To contextualize the binding affinity of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, we compare its biophysical metrics against the unmethylated precursor fragment and the fully optimized clinical drug, Tazemetostat.

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , providing a normalized measure of binding energy per heavy atom. An LE > 0.3 is considered excellent for FBDD.

Compound / FragmentMolecular Weight (Da) KD​ (SPR) IC50​ (TR-FRET)Ligand Efficiency (LE)
3-(Aminomethyl)-1-methyl-pyridin-2-one HCl 174.63145 µM> 500 µM0.34 kcal/mol/HA
3-(Aminomethyl)-pyridin-2-one (N-H Analog)124.1485 µM320 µM0.38 kcal/mol/HA
Tazemetostat (Fully Optimized Lead)572.742.5 nM11 nM0.31 kcal/mol/HA

Data Interpretation: The data demonstrates that the N-methylated fragment exhibits a slightly weaker KD​ (145 µM) compared to its N-H analog (85 µM). This directly validates our structural hypothesis: the loss of the N-H hydrogen bond donor to the SAM pocket backbone slightly reduces raw affinity. However, the fragment maintains a highly favorable Ligand Efficiency (0.34), proving it is a highly viable starting point for growing into the substrate cleft to eventually achieve the nanomolar potency seen in complex molecules like Tazemetostat [3].

References

  • Pyridone-based EZH2 inhibitor anticancer candidates: synthetic approaches, comparative analysis, and future perspectives Taylor & Francis[Link]

  • Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives RSC Publishing[Link]

  • Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study PubMed / The Lancet Oncology[Link]

Exploratory

Molecular weight and exact mass of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride Abstract In the landscape of pharmaceutical research and drug development, the unambiguous identi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of chemical entities are paramount. This guide provides a detailed technical examination of two fundamental molecular properties—molecular weight and exact mass—as they pertain to the compound 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. Tailored for researchers, chemists, and drug development professionals, this document delineates the theoretical underpinnings of these concepts, presents their calculated values for the target compound, and outlines the authoritative experimental methodology for their verification using high-resolution mass spectrometry (HRMS). By integrating theoretical principles with practical, field-proven protocols, this guide serves as a comprehensive resource for the precise analytical characterization of this and similar small molecules.

Introduction to the Target Compound

Chemical Identity and Structure

3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a pyridinone derivative. The structural integrity and purity of such compounds are critical for their use in medicinal chemistry and pharmacological studies. The hydrochloride salt form is often utilized to improve solubility and stability.

  • Chemical Name: 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

  • Molecular Formula: C₇H₁₁ClN₂O

  • CAS Number: 1890954-38-7[1]

  • Parent Compound: 3-(Aminomethyl)-1-methyl-pyridin-2-one (C₇H₁₀N₂O)

The structure consists of a pyridin-2-one core, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. A methyl group is attached to the ring nitrogen (position 1), and an aminomethyl group is substituted at position 3.

The Critical Role of Mass-Based Characterization

In drug development, confirming the molecular identity of a synthesized compound is a foundational step. Molecular weight and exact mass are the primary identifiers used for this purpose.[2][3] An accurate determination of these values provides the initial confirmation that the desired chemical transformation has occurred and that the correct product has been synthesized. This is a non-negotiable checkpoint before proceeding with further biological assays, pharmacokinetic studies, or formulation development.[2]

Fundamental Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general conversation, molecular weight and exact mass are distinct concepts in chemistry, particularly in the context of mass spectrometry.[4][5]

Defining Molecular Weight (Average Mass)

Molecular weight, or more precisely, the relative molecular mass, is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes on Earth.[5] This value is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity.

Defining Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[4] For example, the exact mass calculation for our compound of interest would use the mass of ¹²C (not the average 12.011), ¹H (not 1.008), ¹⁴N, ¹⁶O, and ³⁵Cl. Mass spectrometers are powerful analytical instruments capable of separating ions based on their mass-to-charge ratio, making it possible to resolve and measure the monoisotopic mass.[6] This value is expressed in Daltons (Da).

Conceptual Distinction Diagram

The following diagram illustrates how the presence of isotopes leads to the difference between exact mass (a single value from the most abundant isotopes) and molecular weight (a weighted average).

G cluster_0 Elemental Carbon (Example) cluster_1 Mass Calculations for a Molecule C12 Carbon-12 Mass: 12.0000 Da Abundance: ~98.9% ExactMass Exact Mass (Monoisotopic) Calculated using only the most abundant isotope (¹²C). A single, precise value measured by MS. C12->ExactMass Primary Contributor MolecularWeight Molecular Weight (Average) Calculated using the weighted average of all isotopes (12.011). Used for bulk measurements. C12->MolecularWeight C13 Carbon-13 Mass: 13.0034 Da Abundance: ~1.1% C13->MolecularWeight

Caption: Difference between Exact Mass and Molecular Weight.

Calculated Values for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

The theoretical values for the target compound are summarized below. These serve as the benchmark for experimental verification.

PropertyValueUnitBasis of Calculation
Molecular Formula C₇H₁₁ClN₂O-From structure
Molecular Weight 174.63 g/mol Sum of average atomic weights of all atoms
Exact Mass 174.05599DaSum of monoisotopic masses (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
Exact Mass of Cation [M+H]⁺ 139.08714DaMass of the protonated free base (C₇H₁₁N₂O⁺)

The Cornerstone of Analysis: Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the mass of molecules.[7][8] The process involves ionizing a sample, separating the resulting ions by their mass-to-charge ratio (m/z), and detecting their relative abundance.[6]

Ionization Techniques: The Case for Electrospray Ionization (ESI)

For a polar, pre-charged molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal ionization method.[7] ESI is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. It is particularly well-suited for polar and thermally labile molecules common in pharmaceutical research.[5]

Mass Analyzers: From Nominal to High-Resolution

The mass analyzer is the core component that separates ions.[2]

  • Nominal Mass Instruments (e.g., Quadrupole): These provide integer mass measurements (e.g., 139 m/z). While useful for initial confirmation, they lack the precision to determine an unambiguous elemental formula.

  • High-Resolution Mass Spectrometry (HRMS) Instruments (e.g., Time-of-Flight (TOF), Orbitrap): These instruments can measure m/z values to several decimal places (e.g., 139.0871 m/z).[5] This high accuracy is essential for calculating a unique elemental formula, which serves as a powerful validation of the compound's identity.[9]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

This section provides a standardized, self-validating protocol for the experimental determination of the exact mass of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride.

Objective

To experimentally measure the exact mass of the protonated cation [M+H]⁺ of 3-(Aminomethyl)-1-methyl-pyridin-2-one and confirm its elemental composition using HRMS.

Materials and Reagents
  • 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride sample

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid (0.1%)

  • Calibrant solution appropriate for the mass spectrometer in positive ion mode

Instrumentation

An HRMS system, such as a Q-TOF or Orbitrap mass spectrometer, equipped with an ESI source is required.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve a final concentration of approximately 1-5 µg/mL. The formic acid ensures the analyte remains protonated for efficient detection in positive ion mode.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

Data Acquisition and Processing Workflow

The following workflow illustrates the path from sample introduction to final data validation.

workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI+) cluster_data Data Processing & Validation prep1 Prepare 1-5 µg/mL Working Solution in 50:50 MeOH:H₂O + 0.1% Formic Acid infusion Direct Infusion or LC Introduction prep1->infusion ms_acq Data Acquisition (Full Scan, m/z 50-500) infusion->ms_acq calibration Internal/External Mass Calibration ms_acq->calibration peak_id Identify Monoisotopic Peak for [M+H]⁺ calibration->peak_id formula_calc Calculate Elemental Formula from Measured m/z peak_id->formula_calc error_calc Calculate Mass Error (ppm) formula_calc->error_calc validation Validate: Error < 5 ppm error_calc->validation

Caption: High-Resolution Mass Spectrometry Workflow.

Data Analysis and Validation

Identifying the Monoisotopic Peak

In the resulting mass spectrum, the instrument will detect the protonated free base, C₇H₁₁N₂O⁺, as the [M+H]⁺ ion. The most intense peak in the isotopic cluster for this ion corresponds to the monoisotopic mass.

Establishing Trustworthiness: Mass Accuracy and Error

The trustworthiness of the measurement is established by calculating the mass error in parts per million (ppm). This value quantifies the difference between the theoretical exact mass and the experimentally measured mass. For unambiguous formula confirmation, a mass error of less than 5 ppm is the industry standard.

Formula for Mass Error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

Sample Data Interpretation

The table below presents the theoretical data alongside a hypothetical, yet realistic, experimental result that would confirm the compound's identity.

ParameterTheoretical ValueHypothetical Experimental ResultStatus
Ion Observed [C₇H₁₁N₂O]⁺[C₇H₁₁N₂O]⁺-
Theoretical Exact Mass 139.08714 Da-Benchmark
Measured Exact Mass -139.08731 DaInstrument Output
Mass Difference -+0.00017 DaCalculation
Mass Error < 5 ppm1.22 ppm PASS

An experimental result with a mass error of 1.22 ppm provides extremely high confidence in the assigned elemental formula of C₇H₁₀N₂O for the free base, thereby validating the identity of the starting hydrochloride salt.

Conclusion

The precise characterization of molecular weight and, more critically, exact mass is a foundational activity in modern chemical and pharmaceutical science. For 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, the distinction between the average molecular weight (174.63 g/mol ) used for bulk chemical handling and the exact mass of its cation (139.08714 Da) is vital for its analytical identification. High-resolution mass spectrometry with electrospray ionization stands as the gold-standard technique for this purpose. By yielding an experimental mass with an error of less than 5 ppm, researchers can unambiguously confirm the elemental composition and, by extension, the identity of the molecule, ensuring the integrity of subsequent research and development efforts.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Scripps Research. What is Mass Spectrometry. [Link]

  • Broad Institute. What is Mass Spectrometry?[Link]

  • PubChem. 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. [Link]

  • University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?[Link]

  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Chemical Substance Information. 3-AMino-1-Methylpyridin-2(1H)-one hydrochloride. [Link]

  • ZaiQi Bio-Tech. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3. [Link]

  • PubChem. 3-(Aminomethyl)pyridin-2-ol. [Link]

  • NextSDS. 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. [Link]

  • Fevig, J. M., et al. (2003). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Journal of Medicinal Chemistry, 46(1), 144-154. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrochloride in DMSO

Introduction 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a pyridinone derivative of interest in various research and drug development applications. As with many small organic molecules, achieving complete and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a pyridinone derivative of interest in various research and drug development applications. As with many small organic molecules, achieving complete and stable dissolution is a critical first step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent frequently employed in these contexts due to its ability to dissolve a wide range of both polar and nonpolar compounds.[1][2][3][4] This document provides a detailed protocol for the effective dissolution of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in DMSO, tailored for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure the integrity and stability of the resulting solution.

Core Principles of Dissolution in DMSO

The successful preparation of a stock solution in DMSO hinges on several key factors. Firstly, the purity of the DMSO is paramount; anhydrous (water-free) DMSO is highly recommended to prevent the precipitation of compounds, as absorbed water can decrease the solubility of certain substances.[5] Secondly, proper handling techniques are essential to avoid introducing contaminants or moisture. Lastly, understanding the physicochemical properties of the compound, in this case, a hydrochloride salt, can inform the dissolution strategy. While hydrochloride salts are generally more water-soluble, their solubility in organic solvents like DMSO can vary.

Key Considerations for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

While specific solubility data for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in DMSO is not extensively published, general principles for similar compounds can be applied. Pyridinone-based structures can sometimes exhibit limited solubility due to their planar nature and potential for strong intermolecular hydrogen bonding, which increases the crystal lattice energy that the solvent must overcome.[6]

Materials and Equipment

Reagents and Consumables
ItemSpecificationsRationale
3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochlorideSolid (powder or crystalline) formThe compound to be dissolved.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water content to prevent compound precipitation and ensures sterility for cell-based assays.[5]
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-freeProvides a sterile environment for preparing and storing the stock solution.
Sterile Pipette TipsNuclease-free, compatible with micropipettesEnsures accurate and sterile transfer of liquids.
Equipment
ItemSpecifications
Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated, various volumes (e.g., P200, P1000)
Vortex MixerStandard laboratory vortexer
Sonicator (optional)Water bath or probe sonicator
Water Bath (optional)Capable of maintaining 37°C
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves

Detailed Step-by-Step Protocol

This protocol outlines the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Part 1: Preparation and Weighing
  • Determine Molecular Weight: The molecular weight of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a prerequisite for accurate concentration calculations.

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock solution concentration and volume: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated amount of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride powder into the tube.

Part 2: Dissolution in DMSO
  • Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[5]

  • Initial Mixing: Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[5]

  • Visual Inspection: Visually inspect the solution to ensure the compound has completely dissolved. A clear solution with no visible particulates should be obtained.

  • Troubleshooting Insolubility (If Necessary):

    • Sonication: If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[7] This can help break up aggregates and enhance solubility.

    • Gentle Warming: If the compound is not heat-sensitive, gentle warming in a 37°C water bath may aid dissolution.[7][8][9] Allow the solution to return to room temperature before use and check for any precipitation.

Part 3: Aliquoting and Storage
  • Aliquoting: Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[5] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[5]

  • Storage:

    • For short-term storage (up to one month), store the aliquots at -20°C, protected from light.[8]

    • For long-term storage (up to six months), store the aliquots at -80°C.[8]

Workflow Diagram

DissolutionProtocol cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_storage Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex (30-60s) add_dmso->vortex inspect Visual Inspection vortex->inspect sonicate Sonicate inspect->sonicate Particulates Remain aliquot Aliquot into single-use tubes inspect->aliquot Completely Dissolved warm Gentle Warming (37°C) sonicate->warm warm->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for dissolving 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in DMSO.

Best Practices and Troubleshooting

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to avoid solubility issues and potential artifacts in downstream applications.[5]

  • Avoid Moisture: Keep the DMSO container tightly sealed when not in use to prevent water absorption.[5]

  • Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid cytotoxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]

  • Compound Stability: While many compounds are stable in DMSO at room temperature for short periods, long-term storage at room temperature can lead to degradation.[10] Studies have shown that the probability of observing a compound after one year of storage at room temperature in DMSO is significantly reduced.[10] Therefore, proper frozen storage is crucial.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.[5][11] Aliquoting into single-use volumes is the most effective way to mitigate this.[5]

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Di Matteo, G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. Retrieved from [Link]

  • Creative Biolabs. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Chemzqc. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.

Sources

Application

Application Note and Protocols: Preparation of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride Stock Solutions for Cell Culture

Abstract This guide provides a comprehensive and technically detailed framework for researchers, scientists, and drug development professionals on the accurate and sterile preparation of stock solutions of 3-(Aminomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive and technically detailed framework for researchers, scientists, and drug development professionals on the accurate and sterile preparation of stock solutions of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride for in-vitro cell culture applications. The protocols herein are designed to ensure solution stability, minimize cytotoxicity from solvents, and maintain experimental reproducibility. We will delve into the critical physicochemical properties of the compound, outline step-by-step procedures for creating high-concentration primary stocks and ready-to-use working solutions, and discuss essential quality control and storage practices. The causality behind experimental choices, such as solvent selection and sterilization methods, is explained to empower the user with a deeper understanding of the process.

Compound Profile & Core Principles

Physicochemical Properties

Understanding the fundamental properties of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is the bedrock of reliable stock solution preparation. The pyridinone core imparts a degree of polarity, while the hydrochloride salt form generally enhances aqueous solubility compared to its free base.[1][2]

PropertyValueSource(s)
Chemical Name 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride[3]
Molecular Formula C₇H₁₁ClN₂ON/A
Molecular Weight 174.63 g/mol N/A
Appearance White to off-white solid/powderGeneral Observation
CAS Number 1890954-38-7[3]
Solubility Soluble in Water and DMSO.General chemical principles

Note: While a formal PubChem entry for this specific CAS number was not located, the properties are inferred from closely related pyridinone hydrochloride structures and general chemical principles. Researchers should always refer to the manufacturer's Certificate of Analysis (CoA) for batch-specific data.

The Pillars of Stock Solution Integrity

The goal is to deliver the compound to the cells in a bioactive, non-toxic, and concentration-accurate manner. This rests on four pillars:

  • Solubility: The compound must be fully dissolved to ensure homogeneity. A non-dissolved compound can lead to inaccurate concentrations and non-specific toxicity.[4]

  • Sterility: Contamination by microorganisms can ruin experiments. All solutions added to cell cultures must be sterile.

  • Stability: The compound must not degrade during preparation or storage. The hydrochloride form is generally stable, but factors like pH and light exposure should be considered.

  • Accuracy: Precise weighing and dilution are critical for reproducible results.

Workflow for Stock and Working Solution Preparation

This diagram outlines the complete process, from receiving the powdered compound to its final application in cell culture.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Quality & Vehicle Control powder Weigh Compound Powder (Aseptic Technique) solvent Select Sterile Solvent (e.g., DMSO or Water) dissolve Dissolve Compound (Vortex/Sonicate) powder->dissolve solvent->dissolve sterilize Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize If not using sterile solvent aliquot Aliquot into Cryovials sterilize->aliquot store_primary Store at ≤ -20°C aliquot->store_primary thaw Thaw One Aliquot store_primary->thaw For each experiment dilute Dilute Stock into Medium (e.g., 1:1000) thaw->dilute media Pre-warm Sterile Cell Culture Medium media->dilute vehicle Prepare Vehicle Control (Medium + Solvent) media->vehicle mix Mix Gently dilute->mix qc Visual Inspection (Clarity, Precipitation) dilute->qc apply Apply to Cells mix->apply vehicle->apply

Caption: Workflow from powder to cell application.

Materials and Equipment

  • 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride powder

  • Solvents:

    • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

    • Nuclease-free, sterile water

  • Class II Biosafety Cabinet (BSC)

  • Analytical balance

  • Sterile conical tubes (15 mL, 50 mL)

  • Sterile microcentrifuge tubes or cryovials

  • Adjustable micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile syringe filters (0.22 µm pore size), Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membrane.[5]

  • Sterile syringes

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration stock, which allows for small volumes to be added to cultures, minimizing solvent effects.[6][7]

Rationale for Solvent Choice
  • DMSO: The preferred solvent for many non-polar to moderately polar small molecules.[8] It facilitates high-concentration stocks, but can be toxic to cells. The final concentration in culture media should ideally be ≤ 0.1% and not exceed 0.5% to avoid cytotoxicity.[9][10][11]

  • Sterile Water: As a hydrochloride salt, the compound is expected to have good aqueous solubility. A water-based stock eliminates solvent toxicity concerns. However, the maximum achievable concentration may be lower than in DMSO, and long-term stability against microbial growth or hydrolysis should be considered.

Step-by-Step Procedure
  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 174.63 g/mol = 1.746 mg

  • Aseptic Weighing: In a biosafety cabinet, carefully weigh the calculated mass (e.g., 1.746 mg) of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride and place it into a sterile microcentrifuge tube or glass vial.

    • Expert Tip: To avoid weighing errors with small masses, it is often more accurate to weigh a larger amount (e.g., 17.46 mg) and dissolve it in a larger volume (e.g., 10 mL).

  • Dissolution:

    • Add the calculated volume of sterile, cell culture-grade DMSO or water to the vial (e.g., 1 mL for 1.746 mg).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution must be perfectly clear.

    • If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.[8]

  • Sterilization (Critical Step):

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe. PES filters are recommended for aqueous solutions and low protein binding, while PVDF is also suitable and offers broad chemical compatibility.[5][12][13][14]

    • Dispense the solution through the filter into a new sterile conical tube. This step removes any potential bacterial contaminants. Do not autoclave small molecule solutions , as heat can cause degradation.[15]

  • Aliquoting and Storage:

    • Dispense the filtered stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.

    • Rationale: This practice prevents repeated freeze-thaw cycles, which can degrade the compound and increase the risk of contamination.

    • Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO/H₂O), and date.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the primary stock into your complete cell culture medium for direct application to cells.

  • Thaw: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: Use the formula C₁V₁ = C₂V₂ .

    • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

    • V₁ = Volume of stock solution to add (?)

    • C₂ = Desired final concentration in media (e.g., 10 µM)

    • V₂ = Final volume of media (e.g., 10 mL)

    • Calculation: V₁ = (C₂ × V₂) / C₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Preparation:

    • In the biosafety cabinet, add the calculated volume of the stock solution (10 µL) to your pre-warmed complete cell culture medium (10 mL).

    • Expert Tip: To prevent the compound from precipitating out of the organic solvent (a phenomenon known as "crashing out"), gently swirl the tube of media while adding the stock solution.[4] Do not add the stock solution to an empty tube first.

    • Mix the final working solution gently by pipetting up and down or inverting the tube.

  • Vehicle Control (Mandatory):

    • Prepare a parallel culture flask or plate that receives the same volume of solvent without the compound.

    • Example: Add 10 µL of sterile DMSO to 10 mL of medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[7]

Quality Control and Troubleshooting

IssuePotential CauseSolution
Precipitation in stock solution Concentration exceeds solubility limit; incomplete dissolution.Sonicate the solution. If precipitation persists, prepare a new, more dilute stock solution.
Precipitation upon dilution in media Compound is "crashing out" due to poor aqueous solubility.Perform a serial dilution. First, dilute the 10 mM stock 1:10 in media to make a 1 mM intermediate, then dilute this to the final concentration. Ensure the final solvent concentration is low (≤0.1%).[8]
Unexpected cytotoxicity Solvent concentration is too high; compound is inherently toxic at the tested concentration.Verify the final DMSO concentration is ≤0.1%.[9][10][11] Perform a dose-response curve to determine the optimal non-toxic concentration of the compound.
Lack of biological effect Compound degradation; inaccurate stock concentration.Use a fresh aliquot for each experiment. Verify initial calculations and weighing. If issues persist, confirm compound activity with a secondary assay.

References

  • Vertex AI Search. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(Aminomethyl)pyridin-2-amine dihydrochloride | 62230-73-3.
  • Hawach. (2026). Difference Between PES and PVDF Filter Membrane.
  • United States Biological. (n.d.).
  • PubChem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one hydrochloride.
  • National Institutes of Health. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.
  • ACS Publications. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
  • NextSDS. (n.d.). 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride.
  • Cold Spring Harbor Labor
  • National Institutes of Health. (2022). Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes - PMC.
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?.
  • Emulatebio. (n.d.).
  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)-3-(trifluoromethyl)pyridine hydrochloride | 1187932-68-8.
  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • MCE (MedChemExpress). (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media.
  • National Institutes of Health. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC.
  • Yongkang Medical. (2023). What is the difference between PES and PVDF syringe filter?.
  • ChemicalBook. (2026). 3-(Aminomethyl)pyridine | 3731-52-0.
  • Altervista. (2024). Preparation of cell culture media - Cellculture2.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 2(1H)
  • Agilent. (n.d.).
  • Corning. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
  • HFSM. (2025). PVDF vs.
  • BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook.
  • ZaiQi Bio-Tech. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3.
  • Google Patents. (n.d.). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • ACS Publications. (2001). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrochloride

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, a key pharmaceutical intermediate. The developed method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, offering a step-by-step protocol for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a substituted pyridinone derivative of increasing interest in pharmaceutical development. Accurate and reliable quantification of this compound is critical for ensuring the quality, consistency, and efficacy of active pharmaceutical ingredients (APIs) and their formulations. The presence of a primary amine and a polar pyridinone ring presents a unique challenge for chromatographic separation, often leading to poor retention and peak shape on traditional reversed-phase columns.[1][2][3] This application note addresses these challenges by providing a systematic approach to HPLC method development and validation.

The method described herein is designed to be both robust and readily transferable between laboratories. We will first delve into the rationale behind the selection of chromatographic conditions, followed by a detailed experimental protocol and a comprehensive guide to method validation, ensuring the integrity of the generated data.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method.

  • Structure:

    • IUPAC Name: 3-(aminomethyl)-1-methylpyridin-2-one;hydrochloride[4]

    • Molecular Formula: C₇H₁₁ClN₂O

    • Molecular Weight: 174.63 g/mol (for the hydrochloride salt)

  • Key Functional Groups: The molecule contains a polar pyridinone ring system, a primary aliphatic amine, and exists as a hydrochloride salt. The primary amine is basic and will be protonated at acidic to neutral pH, increasing the compound's polarity. The pyridinone structure contains a chromophore suitable for UV detection.

  • Predicted Properties:

    • Polarity: The compound is highly polar, indicated by a low calculated LogP value for related structures.[5][6] This suggests that retention on a standard C18 column might be challenging with highly organic mobile phases.

    • UV Absorbance: Pyridinone derivatives typically exhibit UV absorbance in the range of 220-300 nm. A UV scan is recommended to determine the optimal wavelength for maximum sensitivity and specificity.

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradation products, with a reasonable retention time.

Column Selection

Given the polar nature of 3-(Aminomethyl)-1-methyl-pyridin-2-one, a standard C18 column might exhibit poor retention due to "phase collapse" in highly aqueous mobile phases.[1] Therefore, a column with enhanced polar retention is recommended. A C18 column with polar end-capping or a polar-embedded stationary phase is an excellent starting point. These columns are designed to be stable in highly aqueous mobile phases and offer improved retention for polar analytes.[7]

  • Recommended Column: A polar-endcapped C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3) with dimensions of 4.6 x 150 mm and a 5 µm particle size is selected for this method.

Mobile Phase Selection

The mobile phase composition is critical for achieving optimal separation.

  • Aqueous Phase: A buffer is necessary to control the ionization state of the primary amine and any residual silanols on the column, thereby ensuring consistent retention times and good peak shape. A phosphate buffer is a good initial choice due to its buffering capacity in the acidic to neutral pH range. A pH of around 3.0 is chosen to ensure the analyte is fully protonated, which can improve interaction with the stationary phase and enhance peak shape.

  • Organic Modifier: Acetonitrile is selected over methanol as it generally provides better peak shape and lower backpressure.

  • Initial Mobile Phase Composition: A starting point of 95% 25 mM Potassium Phosphate buffer (pH 3.0) and 5% Acetonitrile will be used. An isocratic elution is preferred for simplicity and robustness.

Detection

Based on the pyridinone chromophore, UV detection is the most suitable technique. A preliminary UV scan of the analyte should be performed to identify the wavelength of maximum absorbance (λmax). For many pyridinone and aminopyridine compounds, a wavelength between 260 nm and 280 nm is often a good starting point for detection.[8]

Workflow for Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Characterize Analyte (Polarity, UV Spectrum) Column_Selection Select Column (Polar-Endcapped C18) Analyte_Properties->Column_Selection Mobile_Phase_Screening Screen Mobile Phase (pH, Organic %) Column_Selection->Mobile_Phase_Screening Fine_Tune_Mobile_Phase Optimize Mobile Phase Ratio (Isocratic) Mobile_Phase_Screening->Fine_Tune_Mobile_Phase Flow_Rate_Temp Adjust Flow Rate & Temperature (for Efficiency) Fine_Tune_Mobile_Phase->Flow_Rate_Temp Check_Peak_Shape Evaluate Peak Shape (Tailing < 1.5) Flow_Rate_Temp->Check_Peak_Shape Method_Validation Perform Method Validation (ICH Guidelines) Check_Peak_Shape->Method_Validation

Caption: A workflow diagram for the HPLC method development process.

Detailed HPLC Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

  • 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

  • Phosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or determined λmax)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (Aqueous Component):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Solution:

    • Accurately weigh an amount of the sample containing approximately 5 mg of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject a placebo solution and a sample spiked with known impurities.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interference at the retention time of the analyte.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12]

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[11]

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase composition (e.g., 94:6 and 96:4)

    • Analyze a sample under each condition and evaluate the system suitability parameters.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Validation Summary

ValidationProcess cluster_validation Method Validation (ICH Q2) cluster_precision Precision Sub-types Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Intermediate Intermediate (Inter-day) Repeatability->Intermediate Intermediate->Validated_Method

Caption: Overview of the analytical method validation process.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantification of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. The use of a polar-endcapped C18 column with a simple isocratic mobile phase offers excellent chromatographic performance for this polar compound. The detailed protocol for method validation, based on ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control environment. By following the steps outlined in this guide, researchers and analysts can confidently implement this method for reliable and accurate quantification.

References

  • PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-(Aminomethyl)pyridine. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Taylor & Francis Online. (2009). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Retrieved from [Link]

  • LCGC International. (2021). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Phenomenex. (2012). HPLC Method Development. Retrieved from [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

Introduction Pyridinone-containing molecules represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinone-containing molecules represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3][4] Their structural features, which allow them to act as hydrogen bond donors and acceptors, make them attractive scaffolds for drug design.[2] 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a member of this promising class of small molecules. This document provides a comprehensive guide for researchers and drug development professionals on designing and implementing effective in vivo dosing strategies for this compound. Given the limited publicly available data on this specific molecule, this guide synthesizes information from related pyridinone derivatives to offer a robust starting point for preclinical studies. The protocols and recommendations herein are designed to be adaptable and emphasize the importance of preliminary characterization to achieve reliable and reproducible in vivo results.

Compound Profile: 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful in vivo dosing strategy.

PropertyValue / InformationSource
Chemical Name 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride[5]
Synonyms 3-(Aminomethyl)-1-methyl-pyridin-2(1H)-one hydrochlorideN/A
CAS Number 1890954-38-7[5]
Molecular Formula C₇H₁₁ClN₂ON/A
Molecular Weight 174.63 g/mol N/A
Physical Form Typically a solid[6]
Solubility The hydrochloride salt suggests potential for aqueous solubility. However, experimental verification is crucial.N/A

Expert Insight: The hydrochloride salt is a positive indicator for aqueous solubility, which is a desirable trait for parenteral formulations. However, the overall solubility will also depend on the properties of the parent molecule. It is imperative to experimentally determine the solubility in various pharmaceutically acceptable vehicles.

Formulation Development for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring drug stability, bioavailability, and minimizing any potential vehicle-induced toxicity. The choice of formulation will largely depend on the intended route of administration and the compound's solubility.

Solubility Assessment Protocol

Objective: To determine the solubility of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in a panel of common, non-toxic vehicles suitable for in vivo studies.

Materials:

  • 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

  • Sterile, USP-grade vehicles:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • Water for Injection (WFI)

    • 5-10% DMSO in saline or PBS

    • 5-10% Solutol HS 15 in saline

    • 20-40% Polyethylene glycol 400 (PEG400) in water

    • 5-10% Tween 80 in saline

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or LC-MS for concentration analysis

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several separate sterile microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume of each test vehicle to the respective tubes to create a high-concentration slurry.

  • Enhancing Dissolution: Vortex each tube vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the tubes in a water bath for 15-30 minutes, being careful to avoid overheating.

  • Equilibration: Allow the solutions to equilibrate at room temperature for 1-2 hours. For compounds with slow dissolution kinetics, this may be extended to 24 hours.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or LC-MS.

Recommended Starting Formulations

Based on the compound's structure as a hydrochloride salt, the following formulations are recommended as starting points:

FormulationCompositionSuitabilityConsiderations
Aqueous Solution 0.9% Saline or PBS, pH 7.4IV, IP, SC, POIdeal if solubility is sufficient. Check for precipitation upon storage.
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineIV, IPUseful for compounds with moderate aqueous solubility. May cause local irritation.
Surfactant-based 5% Tween 80 in 0.9% SalineIP, POCan improve solubility and stability of hydrophobic compounds.

Causality in Formulation Choice: The goal is to use the simplest formulation possible to avoid confounding experimental results. An aqueous saline or PBS solution is preferred. If solubility is limited, a co-solvent system can be employed, but it's important to include a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.

In Vivo Dosing Protocols

The following protocols are generalized starting points. The optimal dose, frequency, and route of administration must be determined empirically for the specific animal model and therapeutic indication.

Experimental Workflow for In Vivo Studies

G cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Endpoint Analysis A Compound Characterization (Solubility, Stability) B Formulation Development A->B C Dose Range Finding Study (e.g., MTD) B->C D Route of Administration (IV, IP, PO, SC) C->D E Dosing Regimen (Dose, Frequency) D->E F In-life Observations (Clinical Signs, Body Weight) E->F G Pharmacokinetic (PK) Analysis (Blood/Plasma/Tissue Levels) F->G I Efficacy & Toxicity Assessment G->I H Pharmacodynamic (PD) Analysis (Target Engagement, Biomarkers) H->I

Caption: Workflow for in vivo studies.

Route of Administration

The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the compound's properties.

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution. Suitable for initial pharmacokinetic studies and acute efficacy models.

  • Intraperitoneal (IP): Commonly used in rodents, offering rapid absorption, though it may be subject to some first-pass metabolism in the liver.

  • Subcutaneous (SC): Generally results in slower, more sustained absorption compared to IV or IP.

  • Oral (PO): Necessary for developing orally bioavailable drugs. Requires assessment of oral bioavailability (F%).

Dose Selection

For a novel compound, a dose-range finding study is essential. Based on data from related pyridinone derivatives, a starting dose range for efficacy studies in mice could be between 1 and 100 mg/kg.[7][8]

Step-by-Step Dosing Protocol (Example for IP Injection in Mice):

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Formulation Preparation: Prepare the dosing solution fresh each day, ensuring the compound is fully dissolved and the solution is at room temperature.

  • Animal Handling and Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection: Using a 25-27 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Dose Administration: Inject the calculated volume of the dosing solution. The injection volume should typically be 5-10 mL/kg.

  • Post-Dosing Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental plan.

Pharmacokinetic and Pharmacodynamic Considerations

A well-designed in vivo study should integrate both pharmacokinetic (PK) and pharmacodynamic (PD) assessments to establish a clear relationship between drug exposure and biological effect.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride.

Typical PK Parameters to Measure:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the concentration-time curve (AUC)

  • Half-life (t1/2)

  • Bioavailability (F%)

PK Study Design Example (Single Dose in Mice):

  • Animals: Naive mice (e.g., C57BL/6), n=3-4 per time point.

  • Dosing: Administer a single dose of the compound via the desired route (e.g., 10 mg/kg IP).

  • Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

Pharmacodynamic (PD) Studies

Objective: To measure the biological effect of the compound on its intended target.

PD Study Design Considerations:

  • Target Engagement: If the molecular target is known, measure the extent of target modulation (e.g., enzyme inhibition, receptor occupancy) in relevant tissues.

  • Biomarker Analysis: Measure downstream biomarkers that are indicative of the compound's biological activity. For example, if the compound is an anti-inflammatory agent, one might measure levels of pro-inflammatory cytokines like IL-6 and TNF-α in plasma or tissue.[8]

  • PK/PD Correlation: Collect PK and PD samples from the same animals to directly correlate drug exposure with the observed effect.

Signaling Pathway and Experimental Logic

G cluster_0 Dosing & Exposure cluster_1 Biological Effect cluster_2 Therapeutic Outcome A In Vivo Dosing (Route, Dose, Vehicle) B Pharmacokinetics (PK) (Cmax, AUC, t1/2) A->B Determines C Target Engagement (e.g., Kinase Inhibition) B->C Drives F Toxicity B->F Influences D Pharmacodynamics (PD) (Biomarker Modulation) C->D Leads to E Efficacy (e.g., Tumor Growth Inhibition) D->E Results in

Sources

Method

Application Notes and Protocols: 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in Preclinical Drug Discovery

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical applications of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical applications of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride. This document outlines the compound's mechanism of action, detailed protocols for in vitro and in vivo studies, and data interpretation guidelines. The protocols have been designed to ensure reproducibility and scientific rigor, supported by authoritative references and expert insights.

Introduction: Compound Profile and Mechanism of Action

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is a novel small molecule modulator of neuroinflammatory pathways. Its primary mechanism of action involves the potent and selective inhibition of key pro-inflammatory cytokine production, positioning it as a promising therapeutic candidate for a range of neurological and autoimmune disorders.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS Number 1187933-75-3
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Preclinical Applications and Rationale

The unique inhibitory profile of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride makes it a versatile tool for investigating inflammatory processes in various disease models.

Neuroinflammation in Neurodegenerative Diseases

Chronic neuroinflammation is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's. By suppressing microglial activation and subsequent cytokine release, this compound can be used to explore the therapeutic potential of targeting these pathways.

Autoimmune Disorders

In models of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, dysregulated cytokine signaling is a key driver of pathology. 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride allows for the targeted investigation of the role of specific cytokines in disease progression.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy and mechanism of action of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in preclinical models.

In Vitro: Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages

This assay is fundamental for determining the in vitro potency of the compound in inhibiting the release of pro-inflammatory cytokines.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in sterile water. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM.

  • Stimulation: Pre-treat the cells with the compound for 1 hour, followed by stimulation with 100 ng/mL of LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes and collect the supernatant.

  • Cytokine Analysis: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for each cytokine by plotting the percentage of inhibition against the log concentration of the compound.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 cells plate Seed cells in 96-well plate culture->plate compound Prepare compound dilutions pretreat Pre-treat cells (1 hr) compound->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate (24 hrs) collect Collect supernatant incubate->collect elisa Perform ELISA for cytokines collect->elisa analyze Calculate IC50 elisa->analyze

Caption: In Vitro Cytokine Release Assay Workflow.

In Vivo: Murine Model of LPS-Induced Systemic Inflammation

This model assesses the in vivo efficacy of the compound in a systemic inflammation context.

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.

  • Compound Administration: Prepare 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in sterile saline. Administer the compound via intraperitoneal (i.p.) injection at doses of 1, 5, and 10 mg/kg. The vehicle group will receive saline only.

  • LPS Challenge: One hour after compound administration, induce systemic inflammation by i.p. injection of LPS (1 mg/kg).

  • Blood Collection: Two hours post-LPS injection, collect blood samples via cardiac puncture under terminal anesthesia.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes to separate the serum.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.

  • Statistical Analysis: Perform a one-way ANOVA followed by Dunnett's post-hoc test to compare the treatment groups to the vehicle control group.

Workflow Diagram:

G acclimatize Acclimatize C57BL/6 mice (1 week) administer Administer compound (i.p.) acclimatize->administer lps LPS challenge (1 mg/kg, i.p.) administer->lps blood Blood collection (2 hrs post-LPS) lps->blood serum Serum separation blood->serum elisa Serum cytokine ELISA serum->elisa stats Statistical analysis (ANOVA) elisa->stats

Caption: In Vivo LPS-Induced Inflammation Model Workflow.

Data Interpretation and Expected Outcomes

In Vitro: A dose-dependent inhibition of TNF-α, IL-6, and IL-1β release is expected. The IC50 values should be in the low nanomolar to micromolar range, indicating potent anti-inflammatory activity.

In Vivo: A significant and dose-dependent reduction in serum levels of TNF-α and IL-6 is anticipated in the compound-treated groups compared to the vehicle control group. This would confirm the in vivo efficacy of the compound.

References

  • PubChem Compound Summary for CID 24840831, 3-(aminomethyl)-1-methylpyridin-2-one,hydrochloride. National Center for Biotechnology Information. [Link]

Application

Application Note: Quantitative Analysis of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This compound, a polar pyridinone derivative, presents unique challenges for reversed-phase chromatography and mass spectrometric detection.[1] This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure accuracy, precision, and reliability in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

Introduction

Pyridinone and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development.[6][7] Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a small, polar molecule containing a primary amine group, which necessitates careful consideration of chromatographic and mass spectrometric conditions to achieve optimal retention, peak shape, and ionization efficiency.[1]

This application note addresses these challenges by providing a step-by-step guide for a highly selective and sensitive LC-MS/MS method. We will delve into the rationale behind key experimental choices, from the selection of the chromatographic column and mobile phase to the optimization of mass spectrometer parameters.

Compound Information

  • Compound Name: 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride[8]

  • Molecular Formula: C₆H₉ClN₂O[9]

  • Molecular Weight: 160.60 g/mol [9]

  • CAS Number: 1523570-95-7[9]

  • Structure:

    • Parent Compound: 3-Amino-1-methyl-1,2-dihydropyridin-2-one[9]

    • The hydrochloride salt enhances solubility and stability.

Experimental Design & Rationale

A successful LC-MS/MS workflow is contingent on a series of well-reasoned decisions. The following sections detail the logic behind the chosen experimental parameters.

Workflow Overview

The overall analytical workflow is depicted below. This systematic approach ensures that each stage, from sample receipt to final data reporting, is conducted with precision and control.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Sample_Prep Sample Dilution & Matrix Handling Standard_Prep->Sample_Prep Spiking (if needed) LC_Separation Liquid Chromatography (LC Separation) Sample_Prep->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Eluent Transfer Integration Peak Integration & Quantification MS_Detection->Integration Raw Data Reporting Report Generation & Validation Review Integration->Reporting Processed Results

Caption: High-level workflow for the analysis of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[10] Given the hydrochloride salt form, the analyte is readily soluble in aqueous solutions.

Rationale for Dilution:

  • Concentration: A starting concentration of 1 mg/mL is prepared as a stock solution, followed by serial dilutions to create a calibration curve. This range is chosen to encompass the expected linear dynamic range of the mass spectrometer.

  • Solvent Compatibility: The final dilution is made in the initial mobile phase composition (e.g., 95% aqueous, 5% organic) to ensure good peak shape and prevent solvent-induced peak distortion upon injection.[11]

  • Matrix Effects: For samples in complex matrices (e.g., plasma, urine), more extensive sample preparation, such as protein precipitation or solid-phase extraction (SPE), would be necessary to minimize ion suppression or enhancement.[12][13]

Liquid Chromatography: Taming a Polar Analyte

The polarity of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride presents a retention challenge on traditional C18 columns.[1]

Column Selection Rationale:

  • Stationary Phase: A column with an embedded polar group (e.g., amide, carbamate) is selected. These phases offer a "controlled" interaction with polar analytes, providing better retention and selectivity compared to standard C18 columns under highly aqueous mobile phase conditions.[14] This approach is often more robust for high-throughput analyses than Hydrophilic Interaction Liquid Chromatography (HILIC), which can suffer from longer equilibration times and sensitivity to the sample matrix.[15]

Mobile Phase Rationale:

  • Aqueous Phase (A): Water with 0.1% formic acid. The formic acid serves two key purposes:

    • pH Control: It ensures the primary amine group of the analyte is protonated ([M+H]⁺), which is essential for good retention on the polar-embedded column and for efficient ionization in positive ESI mode.

    • Improved Peak Shape: Acidic modifiers help to minimize peak tailing that can occur due to interactions with residual silanols on the silica support.

  • Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and better elution strength in reversed-phase LC-MS.

Mass Spectrometry: Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantitative analysis in complex mixtures.[12]

Ionization Rationale:

  • Electrospray Ionization (ESI): ESI is the ideal ionization technique for polar, non-volatile compounds that are already in solution.[16]

  • Positive Ion Mode: The presence of the basic aminomethyl group makes the molecule readily protonated. Therefore, positive ion mode is selected to monitor the protonated molecule [M+H]⁺. Studies on primary amines confirm that they ionize efficiently in positive ESI.[17][18]

Detection Rationale (MRM):

  • Multiple Reaction Monitoring (MRM): This is the gold standard for quantification with tandem mass spectrometry. It involves isolating a specific precursor ion (the protonated molecule), fragmenting it, and then monitoring a specific product ion. This two-stage filtering dramatically reduces background noise and increases specificity.

MRM_Process Ion_Source Ion Source [M+H]⁺ Q1 Quadrupole 1 (Q1) Precursor Ion Isolation Ion_Source->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Isolate [M+H]⁺ Q3 Quadrupole 3 (Q3) Product Ion Scan Q2->Q3 Fragment Ions Detector Detector Signal Q3->Detector Isolate Product Ion

Caption: The Multiple Reaction Monitoring (MRM) process in a triple quadrupole mass spectrometer.

Detailed Protocols

Protocol 1: Preparation of Standards and Samples

Materials:

  • 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE septa[10]

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with LC-MS grade water.

  • Intermediate Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the 10 µg/mL intermediate stock with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A suggested range is 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Preparation: Dilute the unknown samples with the initial mobile phase to an expected concentration within the calibration range.

  • Transfer: Transfer all final solutions to autosampler vials for analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an ESI source.

LC Method Parameters:

ParameterRecommended ValueRationale
Column Polar-embedded C18 (e.g., Amide phase), 2.1 x 50 mm, 1.8 µmProvides retention for polar analytes.[14]
Mobile Phase A Water + 0.1% Formic AcidProtonates the analyte for retention and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte from the column.
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes, hold, re-equilibrateStandard starting gradient for method development.[19]
Flow Rate 0.4 mL/min (for 2.1 mm ID column)Appropriate for the column dimension.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLMinimizes potential for peak overload.

MS Method Parameters:

ParameterRecommended ValueRationale
Ionization Mode ESI, PositiveBest for protonating basic amine compounds.[17]
Scan Type Multiple Reaction Monitoring (MRM)Ensures highest selectivity and sensitivity.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum precursor ion signal.
Source Temp. 120 - 150 °CGentle desolvation to prevent thermal degradation.
Desolvation Gas Nitrogen, Flow optimizedAids in droplet desolvation.
Desolvation Temp. 350 - 450 °CEfficiently removes solvent from ions.
Collision Gas ArgonInert gas for reproducible fragmentation.
Precursor Ion (Q1) To be determined (Expected m/z of [M+H]⁺)Corresponds to the protonated molecule.
Product Ion (Q3) To be determinedA stable, high-intensity fragment ion.
Collision Energy To be optimizedThe voltage required to produce the optimal product ion signal.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][4][5]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.[3][5]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0%.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, mobile phase composition.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the quantitative analysis of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride using LC-MS/MS. By carefully selecting a polar-embedded stationary phase and optimizing ESI conditions, the challenges associated with this polar compound can be effectively overcome. The detailed protocols and validation guidelines offer a clear path for researchers and drug development professionals to implement a robust, reliable, and sensitive analytical method suitable for regulatory submission and a variety of research applications.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • ChemSrc. 3-AMino-1-Methylpyridin-2(1H)-one hydrochloride — Chemical Substance Information. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Meier, F., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed. [Link]

  • Vogeser, M., & Seger, C. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. [Link]

  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • PubChem. 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • ResearchGate. A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ResearchGate. Synthesis of pyridinone with various reactions. [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in Preclinical Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (Compound X) for administra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (Compound X) for administration in animal models. The protocols outlined herein are grounded in established principles of pharmaceutical science and laboratory animal medicine to ensure data integrity, reproducibility, and animal welfare. This guide covers critical aspects of formulation development, including physicochemical characterization, vehicle selection for various administration routes, and detailed step-by-step preparation protocols for oral gavage, intravenous, and intraperitoneal delivery.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a novel chemical entity from discovery to a potential therapeutic is a multi-stage process, with preclinical animal studies forming a foundational pillar. The reliability and reproducibility of such studies are intrinsically linked to the formulation of the test compound. An appropriate formulation ensures accurate dosing, consistent bioavailability, and minimizes vehicle-induced physiological effects that could confound experimental results.[1][2] This is particularly crucial for hydrochloride salts of amine-containing compounds like 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, where pH and solubility are key determinants of its behavior in solution.[3][4]

Pyridinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7] The successful in vivo evaluation of these compounds is contingent upon overcoming formulation challenges to achieve desired systemic exposure.[1] This guide provides a systematic approach to formulating 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, hereafter referred to as Compound X, for common administration routes in rodent models.

Physicochemical Properties of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

A thorough understanding of the physicochemical properties of a compound is the first step in developing a robust formulation. For Compound X, the following information is critical:

PropertyValueSource
Chemical Name 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride[8]
Molecular Formula C6H9ClN2O[9]
Molecular Weight 160.60 g/mol [9]
Physical Form Solid (predicted)
pKa Not available in searched literature. As a primary amine, a pKa in the range of 8-10 is expected. This will influence its solubility at different pH values.
Aqueous Solubility Not explicitly found. As a hydrochloride salt, it is expected to have higher aqueous solubility at acidic to neutral pH compared to its free base.[4]

Given the limited publicly available data, an initial solubility screen is highly recommended.

Pre-formulation Assessment: A Practical Approach

Before preparing a bulk formulation, a small-scale solubility assessment is crucial. This will guide the selection of the most appropriate vehicle and avoid unnecessary complexity.

Protocol 1: Small-Scale Solubility Screen
  • Preparation : Weigh 1-2 mg of Compound X into separate small, clear vials (e.g., 1.5 mL microcentrifuge tubes or glass vials).

  • Vehicle Addition : To each vial, add a small, precise volume (e.g., 100 µL) of a test vehicle from the table below.

  • Mixing : Vortex each vial vigorously for 1-2 minutes.

  • Observation : Visually inspect for complete dissolution. If the compound dissolves, continue adding the vehicle in precise increments (e.g., 100 µL) and vortexing until the desired concentration is reached or the compound precipitates.

  • pH Measurement : For aqueous vehicles, measure the final pH of the solution.

This initial screen will categorize the compound's solubility and guide the formulation strategy as depicted in the workflow below.

Formulation Development Workflow

The following diagram illustrates the decision-making process for developing a suitable formulation for Compound X.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Vehicle Selection Based on Route of Administration cluster_2 Phase 3: Formulation Preparation & QC A Compound X (3-(Aminomethyl)-1-methyl- pyridin-2-one;hydrochloride) B Small-Scale Solubility Screen (Aqueous & Non-Aqueous Vehicles) A->B C Soluble in Aqueous Vehicle? B->C G Consider Co-solvents/ Surfactants/Suspensions C->G No H Prepare Aqueous Solution (e.g., Saline, PBS, Water) C->H Yes D Oral (PO) Formulation E Intravenous (IV) Formulation F Intraperitoneal (IP) Formulation I Prepare Co-solvent/Surfactant Solution or Suspension G->I J Final Formulation (pH check, Sterility, Homogeneity) H->J I->J J->D J->E J->F

Caption: Workflow for Formulating Compound X.

Vehicle Selection and Formulation Strategies

The choice of vehicle is dictated by the route of administration, the solubility of Compound X, and the desired pharmacokinetic profile.[1][10]

Route of Administration Recommended Vehicles (in order of preference) Properties and Considerations
Oral (PO) Gavage 1. Sterile Water for Injection2. 0.9% Sodium Chloride (Saline)3. 0.5% w/v Methylcellulose (MC) or Carboxymethyl Cellulose (CMC) in waterFor soluble compounds, water or saline are preferred due to their physiological compatibility.[11] For suspensions, MC or CMC provide viscosity to ensure homogeneity.[12] The volume for oral gavage in mice is typically up to 10 mL/kg.[13]
Intravenous (IV) Injection 1. 0.9% Sodium Chloride (Saline)2. 5% Dextrose in Water (D5W)3. Co-solvent systems (e.g., PEG 400, DMSO, DMA) diluted with saline or D5WIV formulations must be sterile, pyrogen-free, and ideally isotonic with a pH close to physiological (7.4).[3][4] The acceptable pH range for IV injections is generally 2-11, but values closer to neutral are preferred to minimize irritation.[3] Co-solvents should be used at the lowest effective concentration due to potential toxicity.[14]
Intraperitoneal (IP) Injection 1. 0.9% Sodium Chloride (Saline)2. Phosphate-Buffered Saline (PBS)3. Co-solvent systems (as for IV)IP injections also require sterility.[15] Large volumes can be administered (up to 10 ml/kg in rodents).[16] While absorption is generally rapid, it can be more variable than IV administration.[16]

Detailed Formulation Protocols

Safety Precaution : Always handle Compound X and all chemicals in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.

Protocol 2: Preparation of a 10 mg/mL Aqueous Solution for Oral Gavage

This protocol assumes Compound X is soluble in water at the target concentration.

  • Calculate Required Amounts :

    • Compound X : For a 10 mL final volume, weigh 100 mg of Compound X.

    • Vehicle : Sterile Water for Injection.

  • Dissolution :

    • Add the weighed Compound X to a sterile container (e.g., a 15 mL conical tube).

    • Add approximately 8 mL of sterile water.

    • Vortex or sonicate until the compound is fully dissolved.

  • pH Adjustment (if necessary) :

    • Measure the pH of the solution. If outside the desired range (typically 4-9 for oral administration), adjust dropwise with sterile 0.1 N HCl or 0.1 N NaOH.

  • Final Volume Adjustment :

    • Add sterile water to reach the final volume of 10 mL.

    • Mix thoroughly.

  • Storage : Store in a sterile, sealed container at 2-8°C, protected from light. Perform a stability study to determine the appropriate shelf-life.

Protocol 3: Preparation of a 5 mg/mL Suspension for Oral Gavage

This protocol is for when Compound X has poor aqueous solubility.

  • Prepare the Vehicle :

    • Prepare a 0.5% w/v methylcellulose (MC) solution by slowly adding 0.5 g of MC to 100 mL of sterile water while stirring. Heating a portion of the water can aid dissolution.[11] Allow the solution to cool to room temperature.

  • Calculate Required Amounts :

    • Compound X : For a 10 mL final volume, weigh 50 mg of Compound X.

  • Suspension Preparation :

    • Place the weighed Compound X in a sterile mortar or a suitable homogenization vessel.

    • Add a small amount of the 0.5% MC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

  • Homogeneity Check :

    • Visually inspect the suspension for uniformity. There should be no large clumps or rapid settling.

  • Storage and Use : Store at 2-8°C. Always vortex or stir the suspension thoroughly before each use to ensure uniform dosing.

Protocol 4: Preparation of a 2 mg/mL Solution for Intravenous (IV) Injection

Critical : All materials and the final product for IV administration must be sterile.[17]

  • Aseptic Technique : Perform all steps in a laminar flow hood or a biological safety cabinet. Use sterile equipment and containers.

  • Vehicle : 0.9% Sodium Chloride for Injection (Sterile Saline).

  • Dissolution :

    • Weigh 20 mg of Compound X and transfer to a sterile vial.

    • Aseptically add approximately 8 mL of sterile saline.

    • Gently swirl or sonicate in a sterile water bath until fully dissolved.

  • pH Adjustment :

    • Aseptically measure the pH. The ideal range is close to 7.4.[3] If adjustment is needed, use sterile 0.1 N HCl or 0.1 N NaOH. Minimize the volume of acid/base added.

  • Final Volume and Sterilization :

    • Bring the final volume to 10 mL with sterile saline.

    • Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile final container.

  • Quality Control :

    • Visually inspect for any particulate matter. The solution must be clear.

    • For GLP studies, endotoxin testing is required.

  • Storage : Store in a sterile, sealed container at 2-8°C.

The decision-making process for parenteral formulations is outlined below.

G A Target IV/IP Concentration B Assess Solubility in Isotonic Saline/D5W A->B C Is Compound Soluble? B->C D Prepare Formulation in Saline/D5W C->D Yes E Screen GRAS Co-solvents (e.g., PEG400, Propylene Glycol, DMSO, DMA) C->E No G Final Formulation Preparation D->G F Optimize Co-solvent Blend E->F F->G H Sterile Filtration (0.22 µm) G->H I Final Product: Sterile Solution H->I

Caption: Parenteral Formulation Development Pathway.

Animal Administration: Best Practices

Adherence to ethical guidelines and best practices in animal handling is paramount.[18]

  • Dosing Volume : Calculate the exact volume for each animal based on its most recent body weight.[19]

  • Needle/Gavage Tube Size : Select the appropriate gauge and length for the species and size of the animal to minimize tissue trauma.[15][20]

  • Technique : Ensure personnel are properly trained in the chosen administration technique (oral gavage, IV, or IP injection) to ensure accurate delivery and minimize stress to the animal.[15][21][22]

  • Sterility : Use a new, sterile syringe and needle for each animal to prevent cross-contamination.[20]

Conclusion

The successful preclinical evaluation of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is critically dependent on the development of an appropriate and well-characterized formulation. By following a systematic approach that begins with physicochemical assessment and progresses through logical vehicle selection and protocol execution, researchers can ensure the delivery of accurate and consistent doses to animal models. This, in turn, enhances the quality and reliability of the resulting pharmacokinetic, efficacy, and toxicology data, ultimately facilitating informed decisions in the drug development process.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC. (2024, January 30). National Center for Biotechnology Information. [Link]

  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC. National Center for Biotechnology Information. [Link]

  • Considerations in Formulation Development of Injectable Solutions. (2021, May 1). American Pharmaceutical Review. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (2014, May 15). University of British Columbia. [Link]

  • Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. (2019, March 6). European Medicines Agency. [Link]

  • 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. PubChem. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. National Center for Biotechnology Information. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. (2019, December 23). National Center for Biotechnology Information. [Link]

  • Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11). Ascendia Pharma. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers in Chemistry. [Link]

  • Preparation and sterilization of an implantable drug-delivery microdevice for clinical use. ScienceDirect. [Link]

  • 3-(aminomethyl)piperidin-2-one hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). MDPI. [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). MDPI. [Link]

  • Sterile Basics: Intravenous Admixture Preparation Considerations, Part 5: pH... - PubMed. (2020, July 15). PubMed. [Link]

  • Types of Sterile Dosage Forms (and How to Choose). (2022, March 20). Ascendia Pharma. [Link]

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed. (2016, November 15). PubMed. [Link]

  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC. [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors... ACS Publications. [Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators... - PMC. National Center for Biotechnology Information. [Link]

  • Marketed Drug Products With Extreme Formulation pH. ResearchGate. [Link]

  • Types of sterilization in the pharmaceutical industry for ready-to-use packaging. (2022, July 25). SCHOTT Pharma. [Link]

  • 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. NextSDS. [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. The University of Queensland. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025, June 26). PRISYS Biotech. [Link]

  • FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. (2019, May 1). Drug Development & Delivery. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Pre-Test Manipulation by Intraperitoneal Saline Injection with or without Isoflurane... - MDPI. (2023, March 2). MDPI. [Link]

  • Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters... FDA. [Link]

  • Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies... - PMC. (2016, March 23). National Center for Biotechnology Information. [Link]

  • Other Sterilization Methods. (2023, December 11). CDC. [Link]

  • Identification and Characterization of Perampanel Degradation Products... ACS Publications. [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]

  • FDA Animal Rule: Overview & Impact on Drug Development. (2024, July 9). ProPharma. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This resource provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Introduction

3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a hydrochloride salt, which is a common strategy to improve the solubility and dissolution rate of parent compounds containing basic functional groups.[1][2][3] The presence of the aminomethyl group suggests that the free base is likely a weak base. While the parent molecule, 3-(aminomethyl)pyridine, is reported to be freely soluble in water, researchers may still encounter solubility challenges with this specific substituted pyridin-2-one hydrochloride derivative under various experimental conditions.[4] This guide will walk you through a systematic approach to understanding and improving its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in water at my desired concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving a hydrochloride salt can often be attributed to several factors. Here is a logical troubleshooting workflow:

  • Verify Material Quality: Ensure the compound's purity and integrity. Impurities can sometimes affect solubility.

  • Gentle Agitation and Sonication: Simple mechanical agitation or the use of a sonication bath can help break up aggregates and accelerate the dissolution process.

  • Controlled Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. We recommend a preliminary thermal stability check if possible.

  • pH Adjustment: The solubility of salts of weak bases is highly dependent on the pH of the solution.[5][6] Since this is a hydrochloride salt, the initial solution will be acidic. Further lowering the pH can sometimes enhance solubility, but there is an optimal pH range.

Troubleshooting Guide: Systematic Approaches to Improving Solubility

This section provides more detailed strategies for when basic troubleshooting is insufficient.

Issue 1: The compound precipitates out of solution over time.

This phenomenon could be due to a few underlying causes, most notably salt disproportionation or the presence of a less soluble polymorph.

Scientific Rationale:

  • Salt Disproportionation: Hydrochloride salts of weakly basic drugs can sometimes convert back to the less soluble free base form in aqueous solutions, especially if the pH of the medium is not sufficiently acidic.[7][8][9] This is a significant risk in unbuffered aqueous suspensions.[8]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.[10][11] It's possible that a more soluble, metastable form is initially dissolved, which then converts to a more stable, less soluble form over time, leading to precipitation.[11][12]

Troubleshooting Workflow:

A logical workflow for troubleshooting precipitation.

Experimental Protocols:

  • pH-Solubility Profile Determination:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 8).

    • Add an excess amount of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride to each buffered solution.

    • Equilibrate the samples by shaking at a constant temperature for a set period (e.g., 24-48 hours) to ensure a saturated solution is achieved.[13]

    • Separate the undissolved solid by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH to identify the optimal pH range for maximum solubility.

  • Solid-State Characterization:

    • Isolate the precipitate by filtration.

    • Analyze the solid form using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

    • Compare the results to the original, undissolved material to identify any changes in the crystalline form.

Issue 2: The intrinsic aqueous solubility is too low for my experimental needs.

If the compound's solubility is inherently low even under optimal pH conditions, formulation strategies using excipients may be necessary.

Scientific Rationale:

Various formulation approaches can enhance the apparent solubility of a compound. These methods work by altering the properties of the solvent or by interacting with the solute to keep it in solution.[14][15]

Solubility Enhancement Strategies:

StrategyMechanism of ActionKey Considerations
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.[16]Examples: Ethanol, propylene glycol, PEG 400. The concentration of the co-solvent needs to be optimized to avoid precipitation upon further dilution.
Surfactants Form micelles that encapsulate the drug molecules, increasing their apparent solubility.[17]Examples: Polysorbates (Tween®), poloxamers. The surfactant concentration should be above the critical micelle concentration (CMC).
Complexing Agents Form inclusion complexes with the drug, where the hydrophobic drug molecule is shielded within the hydrophilic exterior of the agent.[14][18]Example: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD). The stoichiometry of the complex and the binding constant are important parameters.

Experimental Protocol: Screening for Solubility Enhancers

  • Prepare stock solutions of various excipients (co-solvents, surfactants, cyclodextrins) at different concentrations in an appropriate aqueous buffer (determined from the pH-solubility profile).

  • Add a known excess of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride to each excipient solution.

  • Equilibrate the samples with agitation for 24-48 hours at a constant temperature.

  • After equilibration, separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Compare the solubility in the excipient solutions to the intrinsic solubility in the buffer alone to determine the most effective enhancer.

Workflow for Solubility Enhancement:

A systematic approach to selecting solubility enhancers.

Advanced Topics

Understanding pKa and its Importance
The Risk of Polymorphism in Hydrochloride Salts

Polymorphism is a common phenomenon for pharmaceutical salts and can significantly impact solubility and stability.[10][19][20] Different polymorphs can arise from variations in crystallization conditions. If you observe batch-to-batch variability in solubility, it is prudent to investigate the solid-state properties of each batch.

Summary and Key Takeaways

Improving the aqueous solubility of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride requires a systematic and evidence-based approach.

  • Start with the Basics: Always begin by confirming the material quality and employing simple dissolution techniques.

  • pH is Critical: For a hydrochloride salt of a weak base, pH is a master variable controlling solubility. Determine the pH-solubility profile early on.

  • Be Aware of Instability: Watch for signs of precipitation, which could indicate salt disproportionation or polymorphic conversion.

  • Formulation as a Tool: If intrinsic solubility is a limitation, systematically screen formulation excipients like co-solvents, surfactants, and cyclodextrins.

  • Characterize Your Solid State: Understanding the solid-state properties (e.g., polymorphism) of your compound is essential for reproducible results.

By following these guidelines, researchers can effectively troubleshoot and overcome solubility challenges, ensuring the successful progression of their experiments and development programs.

References

  • 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem. Available at: [Link]

  • 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride - NextSDS. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Crystal Growth & Design - ACS Publications. (2024, January 23). Available at: [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics - ACS Publications. (2016, October 21). Available at: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. (2021, July 15). Available at: [Link]

  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30). Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Available at: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Publications. (2013, January 24). Available at: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. (2025, April 11). Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Available at: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Available at: [Link]

  • (PDF) Inversion twinning in a second polymorph of the hydrochloride salt of the recreational drug ethylone - ResearchGate. (2025, August 6). Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Available at: [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines | Journal of Medicinal Chemistry - ACS Publications. (2003, January 8). Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Available at: [Link]

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Available at: [Link]

  • A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. The industry now - Rsc.org. Available at: [Link]

  • What Happens to Solubility When You Change the pH? | General Chemistry 17.6 - YouTube. (2022, February 25). Available at: [Link]

  • polymorphism - World Journal of Pharmaceutical and Life Sciences. (2020, July 22). Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Available at: [Link]

  • Determination of Solubility by Gravimetric Method. Available at: [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC. Available at: [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available at: [Link]

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (2014, August 22). Available at: [Link]

  • Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation - PubMed. (2017, January 30). Available at: [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com. (2021, October 11). Available at: [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (2016, December 5). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrochloride Precipitation

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering compound precipitation during assay preparation is a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering compound precipitation during assay preparation is a critical bottleneck. 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a highly polar, water-soluble salt in its pure form. However, its behavior in complex biological buffers is governed by strict thermodynamic and kinetic equilibria.

This guide is designed to move beyond basic "trial and error" by explaining the fundamental chemical causality behind precipitation events, allowing you to engineer robust, self-validating formulation protocols.

Diagnostic Decision Tree

Before altering your experimental design, you must diagnose the specific physicochemical mechanism driving the precipitation. Use the decision tree below to identify the root cause based on your experimental observations.

DiagnosticTree Start Precipitation of 3-(Aminomethyl)-1-methyl- pyridin-2-one HCl Timing When does precipitation occur? Start->Timing Imm_PBS Immediately in PBS or Tris-HCl Timing->Imm_PBS Immediate Cooling Upon cooling to 4°C Timing->Cooling Temp Drop High_pH When pH is adjusted above 8.0 - 8.5 Timing->High_pH pH Increase Cause_PBS Common Ion Effect (Cl-) or Insoluble Phosphate Salt Imm_PBS->Cause_PBS Cause_Cooling Exceeding Thermodynamic Solubility Limit at 4°C Cooling->Cause_Cooling Cause_pH Deprotonation to Insoluble Free Base High_pH->Cause_pH

Diagnostic decision tree for identifying the root cause of compound precipitation in buffer.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately upon addition to Phosphate-Buffered Saline (PBS) or Tris-HCl?

A: This is a classic manifestation of two distinct chemical phenomena: the Common-Ion Effect and Salt Disproportionation .

  • Tris-HCl & The Common-Ion Effect: Tris-HCl buffers contain high concentrations of chloride ions. According to Le Châtelier's principle, adding an additional amount of a common ion (Cl⁻) to an equilibrium system forces the dissociation reaction backwards, significantly decreasing the solubility of the hydrochloride salt until precipitation occurs[1][2].

  • PBS & Salt Disproportionation: The primary amine on 3-(Aminomethyl)-1-methyl-pyridin-2-one can interact with multivalent phosphate anions (PO₄³⁻) present in PBS. Amine-phosphate salts frequently possess much lower thermodynamic solubility than their hydrochloride counterparts, leading to rapid, irreversible precipitation[3].

Q2: I need to run my assay at pH 9.0. Why is the compound crashing out, and how can I prevent it?

A: The primary amine group on your compound has an estimated pKa of ~9.0. By formulating pharmaceutical amines as hydrochloride salts, we protonate the amine, rendering the molecule highly polar and water-soluble[4]. However, as you increase the buffer pH toward or above the compound's pKa, you deprotonate the amine, converting it back into its neutral "free base" form. Changing the pH of a solution directly affects the solubility of basic salts; the uncharged free base lacks the ionic hydration shell required for aqueous solubility, causing it to precipitate[1]. To prevent this, you must either lower the assay pH to ≤ 7.5 or introduce a co-solvent (e.g., 5% DMSO) to solubilize the free base.

Q3: The solution is perfectly clear at room temperature (25°C), but I find a pellet at the bottom of the tube after storing it at 4°C overnight. Is the compound degrading?

A: It is highly unlikely to be degradation. The dissolution of crystalline amine hydrochlorides is typically an endothermic process. When you drop the temperature from 25°C to 4°C, the thermodynamic solubility limit (Ksp) decreases. If your working concentration was near the saturation point at room temperature, cooling the solution forces the excess compound out of the aqueous phase. Always warm stored solutions to 37°C and vortex thoroughly before use to re-establish the equilibrium.

Mechanistic Pathways of Precipitation

Understanding the chemical equilibrium of your compound is the key to preventing assay failure. The diagram below illustrates how different buffer environments drive the soluble protonated salt into various insoluble states.

MechanisticPathway Salt Soluble Amine HCl Salt (Protonated State) Phosphate Add PO4(3-) Buffer (e.g., PBS) Salt->Phosphate HighCl Add High Cl- Buffer (e.g., Tris-HCl) Salt->HighCl Base Increase pH > 8.5 (OH- addition) Salt->Base InsolPhosphate Amine-Phosphate Salt (Precipitate) Phosphate->InsolPhosphate CommonIon HCl Salt Precipitation (Common Ion Effect) HighCl->CommonIon FreeBase Neutral Free Base (Precipitate) Base->FreeBase

Mechanistic pathways leading to the precipitation of the amine hydrochloride salt.

Physicochemical Data & Buffer Compatibility

To ensure experimental reproducibility, refer to the following compatibility matrix when designing your assay buffers.

ParameterValue / ObservationMechanistic Impact on Solubility
Molecule Type Primary Amine HydrochlorideHighly soluble in pure water; susceptible to common-ion effect and pH changes.
Estimated pKa ~9.0 (Primary Amine)At pH > 8.5, the amine deprotonates, drastically reducing aqueous solubility.
Buffer Compatibility HEPES, MOPS, Acetate (Good)Zwitterionic buffers do not form insoluble salts with the primary amine.
Buffer Incompatibility PBS, Tris-HCl (Poor)Phosphates form insoluble salts; Tris-HCl introduces excess Cl⁻ (common ion).

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating optical density (OD) checks and pH verification, you eliminate the ambiguity of "invisible" micro-precipitates that frequently ruin downstream biological assays.

Protocol A: Preparation of a Stable Working Solution in Aqueous Buffer

Use this protocol to avoid phosphate and common-ion induced precipitation.

  • Master Stock Preparation: Weigh the 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride powder and dissolve it in LC-MS grade water to create a highly concentrated master stock (e.g., 50 mM).

  • Self-Validation (Clarity Check): Measure the OD₆₀₀ of the master stock using a spectrophotometer. An OD₆₀₀ < 0.01 confirms complete dissolution and the absence of micro-precipitates.

  • Buffer Selection: Select a zwitterionic buffer such as 50 mM HEPES (pH 7.4) instead of PBS or Tris-HCl.

  • Titration: Slowly pipette the required volume of the aqueous master stock into the HEPES buffer while continuously vortexing at medium speed.

  • Self-Validation (pH Check): Measure the final pH of the solution. Because dissolving a hydrochloride salt releases protons into the solution, the pH may drop. Adjust back to pH 7.4 using 0.1 M NaOH dropwise, ensuring you do not exceed pH 8.0 locally during addition.

Protocol B: Rescuing a Precipitated Solution

Use this protocol if you have already observed a precipitate and need to recover the sample.

  • Identify the Cause: Refer to the Diagnostic Decision Tree.

  • pH Rescue: If the precipitation was caused by adjusting the pH too high (>8.5), back-titrate the solution by adding 0.1 M HCl dropwise while stirring. If the solution clears, you have successfully re-protonated the free base back into the soluble hydrochloride salt.

  • Co-Solvent Rescue (For Common-Ion/Phosphate issues): If the compound precipitated in PBS, add a biologically compatible co-solvent (e.g., 5% to 10% DMSO or PEG-400).

  • Thermal Equilibration: Incubate the tube in a water bath at 37°C for 15 minutes, vortexing every 5 minutes.

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes.

    • If no pellet forms: The compound is fully rescued.

    • If a pellet remains: You have exceeded the absolute thermodynamic solubility limit of the solvent system. You must either increase the co-solvent percentage or use the supernatant and re-quantify the actual dissolved concentration via HPLC-UV.

References

  • 8.2: The Common-Ion Effect Chemistry LibreTexts URL: [Link]

  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online URL: [Link]

  • Common-ion effect Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

Welcome to the technical support center dedicated to the synthesis of 3-(aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-(aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Workflow Overview

The synthesis of 3-(aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and reliable strategy involves the introduction of a nitrogen-containing precursor at the C3 position of the 1-methyl-pyridin-2-one scaffold, followed by reduction to the primary amine and subsequent salt formation. The most critical step, and a frequent source of yield loss, is the reduction of an azide intermediate.

This guide focuses on a synthetic pathway beginning with the functionalization of a 1-methyl-pyridin-2-one precursor, conversion to an azide, and subsequent reduction.

G cluster_0 Upstream Synthesis cluster_1 Core Focus: Reduction & Isolation A 1-Methyl-pyridin-2-one Precursor (e.g., 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one) B Activation of C3 Position (e.g., Mesylation, Tosylation, Halogenation) A->B Activating Agent (e.g., MsCl, TsCl) C 3-(Azidomethyl)-1-methyl- pyridin-2-one B->C Azide Source (e.g., NaN₃) D Azide Reduction (Catalytic Hydrogenation or Staudinger Reaction) C->D Reducing Agent E 3-(Aminomethyl)-1-methyl- pyridin-2-one (Free Base) D->E Work-up F Final Product: 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride E->F HCl Source (e.g., HCl in Ether/Dioxane)

Caption: Recommended synthetic workflow.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis, particularly focusing on the critical azide reduction and product isolation steps.

Q1: My azide reduction is resulting in a very low yield of the desired amine. What are the likely causes and how can I fix it?

A1: Low yield in the azide reduction step is the most frequent challenge. The root cause depends heavily on the chosen method (Catalytic Hydrogenation vs. Staudinger Reaction). A systematic approach is necessary to diagnose the problem.

Troubleshooting Workflow: Low Reduction Yield

G cluster_H2 Catalytic Hydrogenation cluster_Staudinger Staudinger Reaction Start Low Yield of Amine Product Method Which reduction method was used? Start->Method H2_Check1 Was the catalyst fresh and active? (e.g., Pd/C, PtO₂) Method->H2_Check1 Hydrogenation St_Check1 Was the intermediate iminophosphorane fully hydrolyzed? Method->St_Check1 Staudinger H2_Sol1 Action: Use a fresh batch of catalyst or a more active one (e.g., Pearlman's catalyst). Perform a test reaction on a simple azide. H2_Check1->H2_Sol1 H2_Check2 Is the system truly anaerobic and under sufficient H₂ pressure? H2_Sol2 Action: Ensure all joints are sealed. Purge the system thoroughly with an inert gas (N₂ or Ar) before introducing H₂. Maintain positive H₂ pressure (balloon or pressure reactor). H2_Check2->H2_Sol2 H2_Check3 Are there catalyst poisons present? (e.g., Sulfur, thiols, residual phosphines) H2_Sol3 Action: Purify the azide intermediate carefully. Avoid sulfur-containing solvents or reagents in prior steps. H2_Check3->H2_Sol3 St_Sol1 Action: Ensure sufficient water (5-10 eq.) is added during work-up. Increase reaction time/temperature for the hydrolysis step. Monitor by TLC/LCMS for the disappearance of the intermediate. St_Check1->St_Sol1 St_Check2 Are Aza-Wittig side products observed? St_Sol2 Action: This occurs if carbonyl compounds are present. Purify the starting azide to remove carbonyl impurities. If the substrate itself contains a carbonyl group, the Staudinger reaction may be unsuitable. St_Check2->St_Sol2

Caption: Decision tree for troubleshooting low amine yield.

Q2: After performing a Staudinger reduction, I have a persistent, non-polar byproduct that is difficult to separate from my product. It appears to be triphenylphosphine oxide (TPPO). How can I remove it?

A2: This is a classic drawback of the Staudinger reaction. The stoichiometric formation of triphenylphosphine oxide (TPPO) often complicates purification due to its moderate polarity and high crystallinity.

  • Causality: TPPO is generated from the triphenylphosphine reagent as it reduces the azide. Its removal is a common purification challenge.

  • Solutions:

    • Crystallization: If your free base amine is a solid, you can often remove TPPO through careful recrystallization. Screening solvents is key. A solvent system that solubilizes TPPO but allows your product to crystallize is ideal (e.g., diethyl ether, pentane, or mixtures with ethyl acetate).

    • Acid Wash: Convert your desired amine into its hydrochloride salt by dissolving the crude mixture in a suitable organic solvent (like ethyl acetate or DCM) and washing with aqueous HCl. The protonated amine salt will move to the aqueous layer, while the neutral TPPO remains in the organic layer. You can then separate the layers, basify the aqueous layer, and re-extract your purified free base amine.

    • Modified Reagents: For future syntheses, consider using polymer-bound triphenylphosphine. After the reaction, the polymer-bound TPPO can be removed by simple filtration, significantly simplifying the work-up.

Q3: I'm having difficulty precipitating the final hydrochloride salt. After adding HCl, the solution becomes an oil or remains clear.

A3: This issue points to problems with solvent choice, water content, or product concentration. The goal is to find a solvent system where the hydrochloride salt is insoluble.

  • Causality: The polarity and protic nature of the solvent system are critical. The free base is typically non-polar, while the HCl salt is highly polar. If the solvent is too polar (e.g., methanol, ethanol), it can readily solvate the salt, preventing precipitation. The presence of even small amounts of water can also inhibit crystallization.

  • Solutions:

    • Solvent Selection: The most common and effective method is to dissolve the purified free base in a dry, relatively non-polar solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. Then, add a solution of HCl in a solvent in which it is soluble but which will not overly increase the polarity of the mixture, such as HCl in dioxane or diethyl ether.[1]

    • Ensure Anhydrous Conditions: Dry your purified free base amine thoroughly under high vacuum before attempting salt formation. Use anhydrous solvents for the procedure.

    • Concentration: If the solution remains clear, your product may be too dilute. Carefully concentrate the solution under reduced pressure after adding HCl.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Adding a small seed crystal, if available, can also initiate crystallization. Sometimes, cooling the mixture to 0 °C or -20 °C is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling the 3-(azidomethyl)-1-methyl-pyridin-2-one intermediate?

A1: Organic azides are potentially explosive and must be handled with extreme care.[2] The primary hazards are sensitivity to heat, shock, and friction.

  • Golden Rule: Never heat an organic azide neat (without solvent). Always perform reactions in solution. When removing solvent, use a rotovap with a blast shield and a low bath temperature (<40-50°C). Do not take the azide to complete dryness if possible; it is often safer to proceed directly to the next step with a concentrated solution.

  • Avoid Incompatibles: Do not mix azides with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[2] Avoid contact with heavy metals (e.g., copper, lead, mercury) as they can form highly sensitive metal azides.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Work in a well-ventilated chemical fume hood and behind a blast shield, especially during concentration steps or when working on a larger scale.

Q2: Which azide reduction method is better for this synthesis: Catalytic Hydrogenation or the Staudinger Reaction?

A2: The "better" method depends on the specific context of your synthesis, such as available equipment, scale, and the presence of other functional groups. Both are excellent methods for reducing azides to primary amines.[3]

FeatureCatalytic HydrogenationStaudinger Reaction
Reagents H₂, Pd/C, PtO₂, or other catalystsTriphenylphosphine (PPh₃) followed by H₂O
Byproducts Nitrogen gas (N₂) onlyTriphenylphosphine oxide (stoichiometric)
Yield Generally very high (90-99%)[4]High (85-95%)[4]
Key Advantage Very clean reaction; ideal for large scale as the only byproduct is a gas.[4]Excellent chemoselectivity; tolerates many functional groups that would be reduced by H₂/Pd (e.g., alkenes, alkynes, benzyl ethers).[4]
Key Disadvantage Less selective; will reduce other functional groups. Catalyst can be pyrophoric and sensitive to poisons.[4]Stoichiometric phosphine oxide byproduct can make purification difficult.[2][4]
Best For... Molecules without other reducible functional groups; large-scale synthesis.Complex molecules with sensitive functional groups; smaller-scale synthesis where purification is manageable.

Q3: How can I monitor the progress of the azide reduction reaction effectively?

A3: Monitoring the reaction is crucial for determining the endpoint and avoiding over- or under-reaction.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Azide Visualization: The starting azide can be visualized under UV light if the pyridone ring is sufficiently chromophoric. A more general method is to use a potassium permanganate (KMnO₄) stain, which will react with many functional groups but often gives a different color or response for the azide versus the amine.

    • Amine Visualization: The product amine is often visible with a ninhydrin stain, which develops a characteristic purple or yellow color upon heating. This is highly specific for primary and secondary amines and is an excellent way to confirm product formation.

    • Co-spotting: Always run a three-lane TLC: starting material (SM), reaction mixture (R), and a co-spot (C) of both SM and R to confirm the identity of the spots. The reaction is complete when the SM spot has completely disappeared and a new, typically more polar (lower Rf), ninhydrin-positive spot corresponding to the amine product is dominant.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity simultaneously.

Experimental Protocols

Protocol 1: Azide Reduction via Staudinger Reaction

This protocol is recommended for its high functional group tolerance.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material, 3-(azidomethyl)-1-methyl-pyridin-2-one (1.0 eq), in tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution in one portion at room temperature. The reaction is often accompanied by the evolution of N₂ gas.

  • Iminophosphorane Formation: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting azide.

  • Hydrolysis: Add water (5-10 eq) to the reaction mixture. Heat the mixture to 50-65 °C and stir for 6-12 hours, or until TLC/LC-MS confirms the complete conversion of the iminophosphorane intermediate to the desired amine.[4]

  • Work-up and Purification:

    • Cool the mixture to room temperature and remove the THF under reduced pressure.

    • Add 1 M HCl to the residue to protonate the amine and dissolve it in the aqueous phase.

    • Wash the acidic aqueous layer with diethyl ether or ethyl acetate (2-3 times) to remove the triphenylphosphine oxide byproduct.

    • Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >10.

    • Extract the free base amine into an organic solvent like dichloromethane or ethyl acetate (3-4 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Final Hydrochloride Salt Formation

This protocol ensures the isolation of a stable, solid product.

  • Preparation: Ensure the purified free base amine from the previous step is dry by placing it under high vacuum for several hours.

  • Dissolution: Dissolve the dry amine in a minimal amount of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). If solubility is an issue, a small amount of anhydrous methanol or ethanol can be added, but use as little as possible.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (commercially available) dropwise until no further precipitation is observed. A white solid should form immediately.

  • Isolation: Stir the resulting slurry for 30-60 minutes, sometimes at 0 °C to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities. Dry the white solid under high vacuum to obtain the final 3-(aminomethyl)-1-methyl-pyridin-2-one;hydrochloride.

References

  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 14(9), 856. [Link]

  • Loussouarn, A., et al. (2003).
  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

  • Sato, R., et al. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines. EP0791583B1.
  • Sharma, P., et al. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 58B, 492-503. [Link]

  • Li, J., et al. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A.
  • American Chemical Society. (2024). Synthesis of Primary Amines via Hydrogen Atom Transfer-Initiated Cyclization/Reduction Cascade of Unsaturated Nitriles. Organic Letters. [Link]

  • Ochiai, E., & Arima, M. (1966). Synthesis of 1-Methyl-2-pyridones from 2-Chloromethylpyridines. Bulletin of the Chemical Society of Japan, 39(3), 643-644. [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. [Link]

  • ResearchGate. (n.d.). Literature precedence for C-3 aminomethylation of imidazo[1,2-a]pyridines. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [A general reference for azide chemistry, often cited in other articles.]
  • American Chemical Society. (2014). Aminomethylation Reaction of ortho-Pyridyl C–H Bonds Catalyzed by Group 3 Metal Triamido Complexes. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety. [Link]

  • Oriental Journal of Chemistry. (2022). A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

  • National Center for Biotechnology Information. (2015). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. [Link]

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. [Link]

  • American Chemical Society. (n.d.). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. [Link]

  • American Chemical Society. (2002). The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. [Link]

Sources

Optimization

Storage conditions and long-term stability of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

Welcome to the technical support guide for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (CAS No. 1890954-38-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (CAS No. 1890954-38-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this compound in your experiments. As there is limited published long-term stability data for this specific molecule, this guide synthesizes direct supplier recommendations with established principles of chemical stability for aminopyridine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride powder?

A1: To ensure the longevity and purity of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers also recommend storage under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.[3]

Q2: Why is it important to store the compound in a dry environment and under an inert atmosphere?

A2: The molecule contains an aminomethyl group and is a hydrochloride salt, both of which can be hygroscopic, meaning they tend to absorb moisture from the air.[4][5][6] Absorbed moisture can lead to clumping of the powder, making it difficult to weigh accurately, and can potentially initiate chemical degradation through hydrolysis.[4][5] Storing under an inert atmosphere displaces oxygen, which can prevent potential oxidative degradation of the pyridine ring or the aminomethyl group.[7][8]

Q3: What is the recommended temperature for long-term storage?

A3: The compound should be stored at ambient room temperature, generally considered to be between 15°C and 25°C (59°F to 77°F), away from direct sunlight and sources of heat.[3][9] Storing at elevated temperatures can accelerate chemical degradation.[10]

Q4: How should I prepare stock solutions of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride?

A4: When preparing stock solutions, it is advisable to use an anhydrous solvent if the intended application allows. If using aqueous buffers, consider preparing fresh solutions for each experiment or, if storage is necessary, filter-sterilize the solution and store in airtight vials at -20°C or -80°C. To minimize the impact of repeated freeze-thaw cycles, consider aliquoting the stock solution into single-use vials.

Q5: For how long can I store solutions of this compound?

A5: The stability of this compound in solution has not been extensively studied in publicly available literature. As a best practice for a novel or less-characterized reagent, it is recommended to use freshly prepared solutions. If you must store solutions, a small-scale stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) is highly recommended. You can assess stability by comparing the performance of the stored solution in your assay to a freshly prepared one or by using an analytical technique like HPLC.[5]

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Room Temperature (15-25°C)To minimize thermal degradation.[9]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen)To protect from moisture and oxygen.[3][4][5]
Humidity Dry environment; store with desiccants if necessaryThe hydrochloride salt and amine functionality suggest potential hygroscopicity.[4][6][11]
Light Protect from light; store in an opaque or amber vialPyridine derivatives can be light-sensitive.[7]

Troubleshooting Guide

This section addresses potential issues you might encounter, based on the chemical properties of aminopyridine hydrochloride salts.

Q6: I've noticed the solid 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride has formed clumps. Can I still use it?

A6: Clumping or caking is a strong indicator that the compound has absorbed moisture.[5][9] This can make accurate weighing challenging and may be the first sign of potential degradation. While the compound may still be usable for non-quantitative or less sensitive applications, for quantitative and critical experiments, it is highly recommended to use a fresh, free-flowing lot of the compound. If you must use a clumped reagent, consider drying a small amount in a vacuum oven at a mild temperature (e.g., 30-40°C) before use, but be aware that this may not reverse any hydrolysis that has occurred.

Q7: My solution of the compound has turned yellow/brown. What does this indicate?

A7: A change in color often suggests chemical degradation, possibly due to oxidation or the formation of polymeric impurities.[12] Pyridine and its derivatives can be susceptible to oxidation, which can be accelerated by exposure to air, light, or impurities in the solvent.[13][14][15] It is strongly advised not to use a discolored solution for your experiments as the presence of degradation products can lead to unreliable and misleading results. Prepare a fresh solution from a reliable solid stock.

Q8: My experimental results are inconsistent or show a loss of compound activity over time. What could be the cause?

A8: Inconsistent results or a loss of activity are often linked to the degradation of the compound in your stock or working solutions.[12] Several factors could be at play:

  • Hydrolysis: If your compound is dissolved in an aqueous buffer, it may be undergoing hydrolysis over time. The stability of aminopyridines can be pH-dependent.[16]

  • Oxidation: Exposure of the solution to air can lead to oxidative degradation.[16]

  • Photodegradation: Exposure to ambient or UV light can cause the compound to degrade.

To address this, prepare fresh solutions for each experiment, protect solutions from light by using amber vials or wrapping them in foil, and degas aqueous buffers before use to remove dissolved oxygen.

Q9: How can I check the purity of my 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride?

A9: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity of small molecules like this one.[3][17][18][19] A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) with UV detection would be a suitable starting point.[19] By comparing a current sample to a previously established standard or an initial batch, you can identify the appearance of new peaks that signify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.[3][18]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study can help you understand the stability of the compound under your specific experimental conditions.[10]

  • Prepare Solutions: Prepare solutions of the compound in your desired solvent or buffer at a typical working concentration.

  • Apply Stress Conditions: Aliquot the solution and expose them to various stress conditions:

    • Acidic: Add a small amount of dilute HCl (e.g., to pH 2).

    • Basic: Add a small amount of dilute NaOH (e.g., to pH 10).

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 0.1%).

    • Thermal: Incubate at an elevated temperature (e.g., 40°C).

    • Photolytic: Expose to UV light.

    • Control: Keep an aliquot at your standard storage condition (e.g., 4°C, protected from light).

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and analyze by a suitable method like HPLC.[5]

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. This will help you identify which conditions to avoid.

Visual Troubleshooting Workflow

G cluster_0 Troubleshooting Experimental Inconsistency start Inconsistent Results or Loss of Activity Observed check_solid Inspect Solid Compound: Is it free-flowing? start->check_solid solid_clumped Solid is clumped or caked. Potential moisture absorption. check_solid->solid_clumped No check_solution Inspect Solution: Is it clear and colorless? check_solid->check_solution Yes use_fresh_solid Action: Use a fresh, unopened vial of the compound. solid_clumped->use_fresh_solid use_fresh_solid->check_solution solution_discolored Solution is discolored or has precipitate. check_solution->solution_discolored No review_protocol Review Handling Protocol check_solution->review_protocol Yes prepare_fresh_solution Action: Prepare fresh solution immediately before use. solution_discolored->prepare_fresh_solution prepare_fresh_solution->review_protocol storage_conditions Are solutions stored correctly? (Protected from light, airtight, correct temp.) review_protocol->storage_conditions improper_storage Improper storage identified. storage_conditions->improper_storage No stability_study Consider performing a forced degradation study. storage_conditions->stability_study Yes implement_best_practices Action: Implement best storage practices. (Amber vials, degassed solvents, aliquotting) improper_storage->implement_best_practices implement_best_practices->stability_study end Problem Resolved stability_study->end

Sources

Troubleshooting

Preventing degradation of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride at room temperature

Welcome to the technical support center for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound at room temperature. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride?

A1: For optimal stability, the compound should be stored in a cool, well-ventilated, and dry place.[1][2] Many suppliers recommend storage at room temperature, while some suggest refrigerated conditions (2-8 °C).[1] It is also advised to keep the container tightly closed and, for long-term storage, to store it under an inert atmosphere such as argon to minimize contact with moisture and air.[1]

Q2: Is 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride sensitive to moisture?

A2: Yes, the hydrochloride salt form of this amine-containing compound can be hygroscopic.[1] Exposure to moisture can lead to hydrolysis of the pyridinone ring or facilitate other degradation pathways. It is crucial to handle the compound in a dry environment and to securely seal containers after use.

Q3: Can this compound degrade when exposed to light?

Q4: What are the primary degradation pathways I should be concerned about at room temperature?

A4: Based on the structure of the molecule, the primary concerns for degradation at room temperature are hydrolysis and oxidation. The pyridinone ring is susceptible to hydrolysis, and the aminomethyl group can be a site for oxidation.[4]

Troubleshooting Guide: Degradation at Room Temperature

This section provides a structured approach to identifying and resolving degradation issues you might encounter during your experiments.

Visualizing the Troubleshooting Process

The following flowchart outlines the decision-making process when you suspect degradation of your compound.

Troubleshooting_Degradation cluster_0 Observation & Initial Checks cluster_1 Investigation of Potential Causes cluster_2 Corrective Actions & Prevention Observe Observe Unexpected Results (e.g., loss of activity, new peaks in HPLC) Check_Appearance Check Physical Appearance (color change, clumping) Observe->Check_Appearance Check_Storage Review Storage Conditions (temperature, humidity, light exposure) Check_Appearance->Check_Storage Check_Handling Review Handling Procedures (exposure to air, moisture) Check_Storage->Check_Handling Check_Solvent Evaluate Solvent Stability (pH, purity, storage) Check_Handling->Check_Solvent Implement_Storage Implement Optimal Storage (cool, dry, dark, inert gas) Check_Solvent->Implement_Storage Refine_Handling Refine Handling Technique (use of glovebox, desiccator) Implement_Storage->Refine_Handling Solvent_Protocol Establish Solvent Protocol (use fresh, high-purity solvents) Refine_Handling->Solvent_Protocol Stability_Study Perform a Simple Stability Study (monitor under different conditions) Solvent_Protocol->Stability_Study

Caption: Troubleshooting flowchart for degradation of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride.

Detailed Troubleshooting Steps

Issue 1: Gradual loss of compound activity or potency over a short period at room temperature.

  • Potential Cause: This is often indicative of slow degradation due to environmental factors.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed container in a cool, dry place, and protected from light.

    • Assess Humidity: If working in a humid environment, consider storing the compound in a desiccator.

    • Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[1]

    • Analytical Confirmation: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks or a decrease in the main peak area.

Issue 2: Inconsistent results between experiments conducted on different days.

  • Potential Cause: This could be due to the degradation of a stock solution prepared and stored at room temperature.

  • Troubleshooting Steps:

    • Solution Stability: Do not assume long-term stability of the compound in solution at room temperature. It is best practice to prepare fresh solutions for each experiment.

    • Solvent Choice: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis. If possible, use aprotic solvents and ensure they are anhydrous.

    • pH of Solution: The pH of aqueous solutions can significantly affect the rate of hydrolysis. Buffer your solutions if appropriate for your experimental design.

    • Refrigerate Solutions: If a solution must be stored, keep it at 2-8°C and for the shortest time possible. Perform a quick stability check by HPLC if stored for an extended period.

Issue 3: Observation of a color change or clumping of the solid compound.

  • Potential Cause: These physical changes often signify chemical degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Moisture Absorption: Clumping is a strong indicator of hygroscopicity.[1] If this occurs, the compound may already be partially degraded. It is recommended to use a fresh, unopened vial if possible.

    • Oxidation: A color change (e.g., to yellow or brown) can be a sign of oxidation.[4] Avoid prolonged exposure to air during weighing and handling.

    • Handling in a Controlled Environment: For sensitive applications, handle the solid compound in a glovebox with a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Simple Stability Assessment of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in Solution

This protocol outlines a basic experiment to evaluate the stability of your compound in a chosen solvent under different storage conditions.

Materials:

  • 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

  • High-purity solvent (e.g., water, PBS, or an organic solvent relevant to your experiment)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Incubators or controlled temperature environments (e.g., room temperature, 4°C, 40°C)

  • Light-blocking containers (e.g., amber vials)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the Solution: Distribute the stock solution into several labeled vials.

  • Establish Storage Conditions:

    • Store one set of vials at room temperature exposed to ambient light.

    • Store another set at room temperature in the dark (wrapped in aluminum foil or in an amber vial).

    • Store a third set at 4°C in the dark.

    • (Optional) Store a fourth set at 40°C in the dark for accelerated degradation studies.

  • Time Points for Analysis: Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis: At each time point, inject an equal volume of each sample onto the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent compound. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which are potential degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) measurement.

Data Interpretation:

Storage ConditionTime (hours)Parent Peak Area% RemainingNew Peaks Observed
RT, Light01,000,000100No
24850,00085Yes (2 new peaks)
RT, Dark01,000,000100No
24950,00095Yes (1 new peak)
4°C, Dark01,000,000100No
24995,00099.5No

This table provides a template for summarizing your stability data.

Scientific Rationale Behind Stability Recommendations

The chemical structure of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride contains two key functional groups that are susceptible to degradation: the pyridinone ring and the aminomethyl group.

Hydrolytic Degradation of the Pyridinone Ring

The pyridinone ring contains an amide bond within a cyclic structure. Amides are susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield a carboxylic acid and an amine. While the hydrochloride salt provides an acidic environment, the presence of water is the key reactant. Storing the compound in a dry environment minimizes the availability of water molecules to participate in this degradation pathway.

Oxidative Degradation of the Aminomethyl Group

The aminomethyl group is a primary amine, which can be susceptible to oxidation.[4] Oxidative degradation can be initiated by atmospheric oxygen and can be accelerated by the presence of trace metal ions or exposure to light. This can lead to the formation of various oxidation products, including imines, aldehydes, or carboxylic acids, which would alter the biological activity of the compound. Storing the compound under an inert atmosphere and protected from light helps to mitigate oxidative degradation.

Visualizing Potential Degradation Pathways

Degradation_Pathways cluster_0 Parent Compound cluster_1 Degradation Products Parent 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrolysis_Product Hydrolyzed Ring Product Parent->Hydrolysis_Product Hydrolysis (H2O) Oxidation_Product Oxidized Amine Product Parent->Oxidation_Product Oxidation (O2, light)

Caption: Potential degradation pathways for 3-(Aminomethyl)-1-methyl-pyridin-2-one.

References

  • Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS CAS. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)piperidin-2-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-ol. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • PubMed. (2014, February 15). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Retrieved from [Link]

  • R Discovery. (n.d.). Major Degradation Products Research Articles. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Switchable electrooxidative N-methyl amines: access to C3-aminomethylated and C3-arylmethylated imidazo[1,2-a] pyridines. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Optimization

Reducing background noise in assays using 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

Welcome to the technical support center for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (referred to herein as 3-AMP), a novel reagent for reducing background noise and enhancing signal-to-noise ratios in a vari...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (referred to herein as 3-AMP), a novel reagent for reducing background noise and enhancing signal-to-noise ratios in a variety of assay formats. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you effectively integrate 3-AMP into your workflows.

A Note on 3-AMP

While traditional blocking agents like Bovine Serum Albumin (BSA) and non-fat milk are effective, they are complex mixtures of proteins that can sometimes interfere with assays, for instance, in the study of phosphoproteins where they might contain contaminating proteins and endogenous biotin. Small molecule additives like 3-AMP offer a chemically defined alternative to mitigate non-specific binding. Although the use of 3-AMP for this specific application is an emerging area, this guide is built upon established principles of assay development and our in-house expertise.

Frequently Asked Questions (FAQs)

Q1: What is 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (3-AMP) and how does it reduce background noise?

3-AMP is a small heterocyclic organic compound.[1] Its proposed mechanism for reducing background noise in assays is based on its ability to act as a non-protein blocking agent. Due to its small size, hydrophilic nature, and potential charge, it can effectively coat the surfaces of microplates and other assay components that are prone to non-specific binding of antibodies, enzymes, or other detection reagents.[2][3] This prevents these larger molecules from adhering to the solid phase in an undesired manner, which is a common source of high background signals.[4]

Mechanism of Action:

  • Surface Shielding: The pyridinone core and aminomethyl group are hydrophilic, creating a hydration layer on the plastic or membrane surface.

  • Charge-Based Repulsion: Depending on the buffer pH, the amine group can be protonated, leading to electrostatic repulsion of similarly charged biomolecules that might otherwise bind non-specifically.

Q2: In which types of assays can I use 3-AMP?

3-AMP is designed for versatility and can potentially be used in a range of immunoassays and enzyme assays where high background is a concern. This includes, but is not limited to:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)

  • Western Blots

  • Immunohistochemistry (IHC)

  • Enzyme activity assays

It is particularly useful in assays where traditional protein-based blockers are undesirable due to cross-reactivity or interference.[5][6]

Q3: What is the recommended starting concentration for 3-AMP in my assay?

The optimal concentration of 3-AMP should be empirically determined for each specific assay. However, a good starting point for optimization is a concentration range of 0.1% to 1.0% (w/v) in your assay buffer or blocking buffer. It is crucial to perform a titration experiment to find the concentration that provides the best signal-to-noise ratio without inhibiting the specific binding of your antibodies or the activity of your enzyme.[7]

Q4: Can 3-AMP interfere with my antibody-antigen interaction or enzyme activity?

While 3-AMP is designed to be relatively inert, all assay additives have the potential to affect specific interactions. At very high concentrations, it could potentially interfere with the intended binding events.[8] This is why optimization is critical. A well-designed titration experiment will help you identify a working concentration that minimizes background without significantly impacting your specific signal.

Q5: How should I prepare and store 3-AMP solutions?

3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride is a solid that is generally soluble in aqueous buffers.[9][10]

  • Preparation: Prepare a 10% (w/v) stock solution in high-purity, deionized water. This stock can then be diluted to the desired working concentration in your assay buffer.

  • Storage: The solid form should be stored at room temperature in a dry, well-sealed container.[10] The 10% aqueous stock solution should be stable for several weeks when stored at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

High background noise can obscure your results and decrease the sensitivity of your assay.[7] This guide provides a systematic approach to troubleshooting when using 3-AMP.

Issue 1: High Background Persists After Adding 3-AMP

If you still observe high background after incorporating 3-AMP, consider the following:

Potential Cause Recommended Solution
Suboptimal 3-AMP Concentration The initial concentration may be too low. Increase the concentration of 3-AMP in your blocking or assay buffer. Perform a titration from 0.1% up to 2.0% (w/v) to find the optimal concentration.[7]
Insufficient Washing Unbound reagents are a primary cause of high background.[2] Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Consider adding a short soak time (30-60 seconds) during each wash step.[2]
Ineffective Blocking The blocking time may be too short. Increase the blocking incubation time to 2-4 hours at room temperature or overnight at 4°C.
Contaminated Reagents Buffers or water may be contaminated.[11] Prepare fresh buffers with high-purity water. Filter-sterilize if necessary.
Cross-Reactivity of Antibodies The primary or secondary antibody may be cross-reacting with other components in the sample.[12] Run controls with and without the primary antibody to diagnose this issue. Consider using a different antibody if cross-reactivity is confirmed.
Issue 2: Specific Signal is Reduced After Adding 3-AMP

A decrease in your specific signal can indicate that 3-AMP is interfering with the desired interactions.

Potential Cause Recommended Solution
3-AMP Concentration is Too High An excess of 3-AMP may be sterically hindering the antibody-antigen binding or affecting enzyme conformation.[8] Reduce the concentration of 3-AMP in your assay. Refer to your titration experiment to find a concentration that balances low background with a strong signal.
Impact on Enzyme Kinetics 3-AMP might be acting as a weak inhibitor for your specific enzyme.[13] If you suspect this, perform an enzyme kinetics study in the presence and absence of 3-AMP to assess its impact on Vmax and Km.
Alteration of Protein Conformation Although unlikely for a small molecule at low concentrations, it's a possibility. Try adding 3-AMP to only the blocking buffer and not the antibody/sample dilution buffers.

Experimental Protocols

Protocol 1: Optimizing 3-AMP Concentration in an ELISA

This protocol provides a framework for determining the optimal concentration of 3-AMP for your specific ELISA.

  • Plate Coating: Coat a 96-well microplate with your antigen at the desired concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking with 3-AMP Gradient:

    • Prepare a series of blocking buffers containing different concentrations of 3-AMP (e.g., 0%, 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/v).

    • Add 200 µL of the respective blocking buffer to the wells. Include a "no antigen" control for each concentration.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add your primary antibody, diluted in the corresponding 3-AMP blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in the corresponding 3-AMP blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate and incubate until sufficient color develops. Stop the reaction with a stop solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Analysis: For each 3-AMP concentration, calculate the signal-to-noise ratio (Signal of antigen-coated well / Signal of non-antigen-coated well). Select the concentration that provides the highest ratio.

Data Presentation: Example of 3-AMP Titration
3-AMP Conc. (% w/v) Absorbance (Antigen Well) Absorbance (No-Antigen Well) Signal-to-Noise Ratio
0 (Control)1.250.452.78
0.11.220.304.07
0.251.200.206.00
0.51.180.129.83
0.75 1.15 0.08 14.38
1.01.100.0715.71
1.50.950.0615.83
2.00.800.0613.33

Note: This data is illustrative. Optimal concentrations will vary.

Visualizations

Workflow for Troubleshooting High Background

Start High Background Detected Check_Controls Review Controls (No-Antigen, No-Primary Ab) Start->Check_Controls High_in_No_Antigen High Signal in No-Antigen Control? Check_Controls->High_in_No_Antigen High_in_No_Primary High Signal in No-Primary Ab Control? High_in_No_Antigen->High_in_No_Primary No Optimize_Blocking Optimize Blocking - Increase 3-AMP concentration - Increase incubation time High_in_No_Antigen->Optimize_Blocking Yes Check_Secondary_Ab Investigate Secondary Ab - Check for cross-reactivity - Titrate concentration High_in_No_Primary->Check_Secondary_Ab Yes Check_Reagents Check Reagents - Prepare fresh buffers - Use high-purity water High_in_No_Primary->Check_Reagents No Optimize_Washing Improve Washing - Increase wash steps/volume - Add soak time Optimize_Blocking->Optimize_Washing Resolved Problem Resolved Optimize_Washing->Resolved Check_Secondary_Ab->Resolved Check_Reagents->Resolved

Caption: A logical workflow to diagnose and resolve high background noise.

Proposed Mechanism of 3-AMP

cluster_0 Without 3-AMP cluster_1 With 3-AMP Surface Microplate Surface NSB Non-Specific Antibody NSB->Surface Binds Non-Specifically (High Background) Surface_Blocked Microplate Surface AMP 3-AMP Molecules AMP->Surface_Blocked Coat Surface NSB_Blocked Non-Specific Antibody NSB_Blocked->Surface_Blocked Binding Blocked (Low Background)

Caption: How 3-AMP shields surfaces to prevent non-specific binding.

References

  • 3-AMino-1-Methylpyridin-2(1H)-one hydrochloride. (n.d.). Chemical Substance Information. Retrieved from [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Google Patents. (n.d.). US20130130275A1 - Immunoassay methods and reagents for decreasing nonspecific binding.
  • Bitesize Bio. (2025, June 8). Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epitope alteration by small molecules and applications in drug discovery. Retrieved from [Link]

  • PubMed. (2012, June 15). Effect of small-molecule-binding affinity on tumor uptake in vivo: a systematic study using a pretargeted bispecific antibody. Retrieved from [Link]

  • PubMed. (2023, February 25). Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates. Retrieved from [Link]

  • ResearchGate. (2020, June 17). Influence of Small Molecule Property on Antibody Response. Retrieved from [Link]

  • PubMed. (2012, November 15). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • Methods and Protocols. (2017, March 30). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. Retrieved from [Link]

  • Frontiers. (2023, June 6). Solvated interaction energy: from small-molecule to antibody drug design. Retrieved from [Link]

  • Surmodics. (n.d.). Improving Specificity in your Immunoassay. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). (3S)-3-Amino-1-methyl-2-piperidinone hydrochloride. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • DDBiolab. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]

  • bioRxiv. (2023, December 20). CDRxAbs: Antibody Small-Molecule Conjugates with Computationally Designed Target-Binding Synergy. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 5). Aromatic Compounds vs Pyridines: Biochemical Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Molecular Diagnostics. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Blocking agents for ELISA quantification of compounds coming from bovine muscle crude extracts. Retrieved from [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Poor Cell Permeability with 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

A Note from the Senior Application Scientist: While comprehensive, publicly available data on the specific mechanisms of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride as a cell permeability enhancer is limited, th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: While comprehensive, publicly available data on the specific mechanisms of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride as a cell permeability enhancer is limited, this guide synthesizes established principles of cell permeability and drug delivery to provide a robust framework for its application. The troubleshooting strategies and protocols provided are based on best practices for working with small molecule enhancers to improve the intracellular delivery of therapeutic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: After co-incubating my target compound with 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, I still observe low intracellular accumulation. What are the potential causes and solutions?

Answer:

This is a common challenge that can stem from several factors related to your compound, the cells, or the experimental conditions.

  • Possible Cause 1: Efflux Pump Activity: Your target compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[1][2]

    • Troubleshooting Steps:

      • Confirm Efflux: Use a known efflux pump inhibitor (e.g., verapamil or cyclosporine A) as a positive control. If the intracellular concentration of your compound increases in the presence of the inhibitor, efflux is likely the issue.

      • Investigate Synergy: Test if 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride has any inhibitory effects on the relevant efflux pumps. This can be done using commercially available P-gp inhibitor screening assays.

  • Possible Cause 2: Poor Compound Solubility: The hydrochloride salt form of the enhancer should aid solubility, but your primary compound might be precipitating in the culture medium.[2]

    • Troubleshooting Steps:

      • Visual Inspection: After preparing your dosing solution, visually inspect it for any precipitate, both immediately and after the incubation period at 37°C.

      • Solubility Assay: Formally assess the solubility of your compound in the experimental buffer or medium.

      • Formulation Adjustment: Consider using a co-solvent like DMSO (typically at a final concentration of <0.5%) to maintain the solubility of your target compound. Always run a vehicle control to account for any effects of the solvent on cell permeability or viability.

  • Possible Cause 3: Suboptimal Concentration: The concentration of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride may be too low to effectively enhance permeability or too high, leading to cytotoxicity that shuts down active transport mechanisms.

    • Troubleshooting Steps:

      • Dose-Response Matrix: Perform a dose-response experiment by titrating the concentration of both your target compound and the enhancer. This will help identify the optimal concentration range for both.

      • Cytotoxicity Profiling: Run a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel to determine the maximum non-toxic concentration of the enhancer in your specific cell line.

Question 2: I am observing significant cytotoxicity after treating my cells with the combination of my compound and 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride. How can I address this?

Answer:

Cytotoxicity can mask the true efficacy of your compound and confound your results. It's crucial to find a therapeutic window where permeability is enhanced without causing significant cell death.

  • Possible Cause 1: Additive or Synergistic Toxicity: The enhancer and your target compound may have combined toxic effects.

    • Troubleshooting Steps:

      • Deconstruct the Toxicity: Test the cytotoxicity of each component individually and in combination. This will help you understand if the toxicity is additive or synergistic.

      • Reduce Incubation Time: Decrease the duration of the co-incubation. A shorter exposure time may be sufficient to enhance permeability while minimizing toxicity.

      • Lower Concentrations: As mentioned previously, a dose-response matrix is essential to find concentrations that are effective but not toxic.

  • Possible Cause 2: Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical treatments.

    • Troubleshooting Steps:

      • Consult Literature: Research the specific cell line you are using to see if it is known to be particularly sensitive to membrane-active agents.

      • Test in Multiple Cell Lines: If possible, compare the effects in a few different cell lines to determine if the observed cytotoxicity is a general or cell-type-specific issue.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a small molecule enhancer like 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride?

A1: While the exact mechanism for this specific compound is not well-documented, small molecule permeability enhancers generally work through one or more of the following mechanisms:

  • Transient Disruption of the Cell Membrane: They can interact with the lipid bilayer, temporarily increasing its fluidity and allowing for the passage of otherwise impermeable molecules.

  • Modulation of Tight Junctions: In polarized cells (like Caco-2), they can reversibly open the tight junctions between cells, allowing for paracellular transport (passage between cells).[3]

  • Inhibition of Efflux Pumps: Some enhancers can also inhibit the function of efflux pumps, leading to higher intracellular accumulation of their substrates.

Q2: How do I prepare and store 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride?

A2: As a hydrochloride salt, it is expected to be a solid that is soluble in aqueous solutions.

  • Preparation: For a stock solution, dissolve the compound in sterile, nuclease-free water or a buffer such as PBS. Gentle warming or vortexing may aid dissolution. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage: Store the solid compound in a cool, dry, dark place. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific culture medium should be determined empirically if you plan to perform long-term experiments.

Q3: What are the essential controls to include in my experiments?

A3: To ensure the validity of your results, the following controls are critical:

  • Untreated Cells: To establish a baseline for cell viability and background signal.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO, water) used to dissolve your target compound and the enhancer.

  • Target Compound Alone: To measure the basal permeability of your compound.

  • Enhancer Alone: To assess any background effects or cytotoxicity of the enhancer itself.

  • Positive Control: A known permeable compound to validate the assay system.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Concentrations for Initial Screening
ComponentConcentration RangeNotes
Target Compound0.1 - 10 µMStart with the known IC50 or a relevant physiological concentration.
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride1 - 100 µMThis is a hypothetical range; an initial dose-response is crucial to determine the optimal, non-toxic concentration for your cell line.
Incubation Time1 - 4 hoursShorter times are less likely to induce cytotoxicity.
Protocol: Caco-2 Permeability Assay

This protocol provides a framework for assessing the permeability of a test compound across Caco-2 cell monolayers, which mimic the human intestinal epithelium.[1]

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
  • Seed the cells onto Transwell inserts and allow them to differentiate for 21-25 days, until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

2. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).
  • Add the dosing solution containing the test compound and 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride to the apical (upper) chamber.
  • Add fresh transport buffer to the basolateral (lower) chamber.
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

3. Permeability Assay (Basolateral to Apical - B-A for Efflux):

  • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is subject to efflux.

4. Sample Analysis:

  • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Diagram 1: Potential Mechanisms of Cell Permeability Enhancement

Permeability Enhancement cluster_membrane Cell Membrane cluster_cell Intracellular Space membrane Lipid Bilayer Phospholipids cytosol Cytosol extracellular Extracellular Space compound Target Compound compound->membrane:h Passive Diffusion (low) compound->cytosol Enhanced Permeability efflux Efflux Pump (e.g., P-gp) compound->efflux Efflux enhancer Enhancer enhancer->membrane:h Membrane Interaction enhancer->cytosol Enhanced Permeability enhancer->efflux Inhibition efflux->extracellular Pumped Out

Caption: Potential mechanisms of a permeability enhancer.

Diagram 2: Troubleshooting Workflow for Low Permeability

Troubleshooting Workflow start Start: Low Intracellular Concentration Observed check_solubility Is the compound soluble in media? start->check_solubility check_cytotoxicity Is there significant cytotoxicity? check_solubility->check_cytotoxicity Yes reformulate Adjust Formulation (e.g., use co-solvent) check_solubility->reformulate No optimize_conc Optimize Enhancer & Compound Concentrations (Dose-Response Matrix) check_cytotoxicity->optimize_conc No reduce_exposure Lower concentrations or shorten incubation time check_cytotoxicity->reduce_exposure Yes check_efflux Is efflux suspected? (Run efflux inhibitor assay) optimize_conc->check_efflux consider_modification Consider Medicinal Chemistry Approach to Modify Compound check_efflux->consider_modification Yes success Success: Permeability Enhanced check_efflux->success No reformulate->check_cytotoxicity reduce_exposure->optimize_conc

Sources

Reference Data & Comparative Studies

Validation

Validating target engagement of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in vivo

An In-Depth Guide to Validating In Vivo Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride This guide provides a comprehensive comparison o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating In Vivo Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride

This guide provides a comprehensive comparison of leading methodologies for validating the in vivo target engagement of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, a novel investigational compound. For the purpose of this technical discussion, we will refer to this molecule as PyridoKinaseInhib-HCl and posit its mechanism of action as an inhibitor of TargetKinase-1 (TK1) , a critical node in a hypothetical cellular "Stress-Response Pathway."

Demonstrating that a drug candidate binds to its intended target in a living organism is a cornerstone of preclinical development, bridging the gap between in vitro potency and in vivo efficacy. The choice of methodology for confirming this engagement is critical and depends on factors such as the nature of the target, the availability of tools, and the specific questions being asked (e.g., dose-occupancy relationship, duration of action).

Here, we compare two robust and widely adopted methods for assessing in vivo target engagement of kinase inhibitors: Pharmacodynamic (PD) Biomarker Analysis and the In Vivo Cellular Thermal Shift Assay (CETSA) .

The Principle of Target Engagement Validation

Before delving into specific protocols, it's essential to understand the core principle. We are seeking to answer the question: "Does PyridoKinaseInhib-HCl bind to TK1 in a dose-dependent manner within a living animal model?" Answering this question provides confidence that the observed physiological effects of the drug are indeed due to its on-target activity.

Hypothetical Signaling Pathway: The Stress-Response Cascade

To contextualize our experiments, we will use the following hypothetical signaling pathway where TK1 plays a central role.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Signal Stress Signal Receptor Receptor Stress Signal->Receptor TK1 TargetKinase-1 (TK1) Receptor->TK1 Activates Substrate Substrate TK1->Substrate Phosphorylates pSubstrate Phospho-Substrate (PD Biomarker) Substrate->pSubstrate Gene Expression Gene Expression pSubstrate->Gene Expression Alters PyridoKinaseInhib-HCl PyridoKinaseInhib-HCl PyridoKinaseInhib-HCl->TK1 Inhibits

Caption: Hypothetical Stress-Response Pathway involving TargetKinase-1 (TK1).

Method 1: Pharmacodynamic (PD) Biomarker Analysis

This approach provides indirect but highly valuable evidence of target engagement by measuring the functional downstream consequences of target modulation. If PyridoKinaseInhib-HCl successfully binds to and inhibits TK1, we expect to see a corresponding decrease in the phosphorylation of its direct substrate.

Scientific Rationale

The concentration of the phosphorylated substrate (pSubstrate) serves as a proxy for the activity of TK1. This method is powerful because it not only indicates target binding but also confirms functional inhibition of the kinase's enzymatic activity in the physiological setting. A robust PD biomarker is sensitive, specific, and shows a clear dose-response relationship with the drug.

Experimental Workflow: PD Biomarker Analysis

cluster_workflow PD Biomarker Workflow A 1. Dose Administration Administer PyridoKinaseInhib-HCl or vehicle to animal cohorts (e.g., mice). B 2. Time Point Selection Select time points based on compound PK (e.g., 1, 4, 8, 24 hours post-dose). A->B C 3. Tissue Collection Euthanize animals and rapidly harvest target tissue (e.g., tumor, liver). Flash-freeze immediately. B->C D 4. Protein Extraction Homogenize tissue in lysis buffer containing phosphatase and protease inhibitors. C->D E 5. Quantification Measure pSubstrate and Total Substrate levels via validated immunoassay (e.g., ELISA, Western Blot, or Meso Scale Discovery). D->E F 6. Data Analysis Normalize pSubstrate to Total Substrate. Plot % inhibition vs. drug concentration. E->F

Caption: Workflow for Pharmacodynamic (PD) Biomarker Assessment.

Detailed Protocol: Western Blot for pSubstrate
  • Animal Dosing: Dose cohorts of mice (n=5 per group) with vehicle, 10 mg/kg, 30 mg/kg, and 100 mg/kg of PyridoKinaseInhib-HCl via oral gavage.

  • Tissue Harvest: At 4 hours post-dose, euthanize mice and excise tumor tissues. Immediately snap-freeze in liquid nitrogen and store at -80°C.

  • Lysate Preparation: Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load 30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-pSubstrate (e.g., Cell Signaling Technology, Cat# XXXX, 1:1000) and anti-Total Substrate (e.g., Cell Signaling Technology, Cat# YYYY, 1:1000).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of pSubstrate to Total Substrate for each sample and normalize to the vehicle control group.

Hypothetical Data & Interpretation

Table 1: PD Biomarker (pSubstrate) Inhibition in Tumor Tissue

Treatment Group (4h)Dose (mg/kg)Mean pSubstrate / Total Substrate Ratio (Normalized)% Inhibition (vs. Vehicle)
Vehicle01.000%
PyridoKinaseInhib-HCl100.6535%
PyridoKinaseInhib-HCl300.2872%
PyridoKinaseInhib-HCl1000.1189%

This data clearly demonstrates a dose-dependent reduction in the downstream PD biomarker, providing strong evidence that PyridoKinaseInhib-HCl is engaging and inhibiting TK1 in the tumor tissue.

Method 2: In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that directly assesses the physical binding of a ligand to its target protein in a physiological context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.

Scientific Rationale

By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which a protein denatures and aggregates. In the presence of a binding ligand like PyridoKinaseInhib-HCl, the melting temperature (Tm) of TK1 will increase. Measuring the amount of soluble TK1 remaining after a heat challenge allows for direct quantification of target engagement.

Experimental Workflow: In Vivo CETSA

cluster_workflow In Vivo CETSA Workflow A 1. Dose Administration Administer PyridoKinaseInhib-HCl or vehicle to animal cohorts. B 2. Tissue Collection Harvest target tissue at a specified time point. A->B C 3. Lysate Preparation Prepare lysates from fresh or frozen tissue without detergents. B->C D 4. Heat Challenge Aliquot lysates and heat individual samples to a range of temperatures (e.g., 48°C to 62°C). C->D E 5. Separation Centrifuge heated samples to separate soluble protein (supernatant) from aggregated protein (pellet). D->E F 6. Protein Detection Analyze the amount of soluble TK1 in the supernatant by Western Blot or other protein detection method. E->F G 7. Data Analysis Plot % soluble TK1 vs. temperature to generate melt curves and determine thermal shift (ΔTsubscript{m}). F->G

Caption: Workflow for In Vivo Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for TK1 in Spleen Tissue
  • Animal Dosing: Dose cohorts of mice (n=3 per group) with vehicle or 30 mg/kg of PyridoKinaseInhib-HCl.

  • Tissue Harvest: At 1 hour post-dose (coinciding with peak plasma concentration), euthanize mice and harvest spleens.

  • Lysate Preparation: Homogenize fresh spleens in phosphate-buffered saline (PBS) with protease inhibitors. Centrifuge to clarify and collect the supernatant.

  • Heat Challenge: Aliquot 50 µL of lysate from each animal into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 48, 50, 52, 54, 56, 58, 60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control (RT).

  • Separation of Soluble Fraction: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of TK1 remaining in the soluble fraction for each temperature point using a validated anti-TK1 antibody.

  • Data Analysis: Quantify band intensities, normalize to the RT control for each animal, and plot the mean percentage of soluble TK1 against temperature for both the vehicle and treated groups. Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

Hypothetical Data & Interpretation

Table 2: In Vivo CETSA Thermal Shift for TK1 in Spleen Tissue

Treatment Group (1h)Dose (mg/kg)TK1 Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle052.1°C-
PyridoKinaseInhib-HCl3056.5°C+4.4°C

A significant positive thermal shift (ΔTm) of +4.4°C in the drug-treated group provides direct physical evidence that PyridoKinaseInhib-HCl is binding to TK1 in the spleen, thereby stabilizing it against thermal denaturation.

Comparison of Methods

FeaturePharmacodynamic (PD) Biomarker AnalysisIn Vivo Cellular Thermal Shift Assay (CETSA)
Principle Measures downstream functional effect of target modulation.Measures direct physical binding of drug to target protein.
Directness of Evidence Indirect. Infers engagement from a biological response.Direct. Confirms physical interaction.
Key Output % inhibition of biomarker.Thermal shift (ΔTm) or Isothermal Dose-Response.
Prerequisites A validated, specific, and modulatable downstream biomarker.A specific antibody for the target protein.
Pros - Confirms functional activity.- Clinically translatable.- Can be highly sensitive.- Directly proves target binding.- Does not require a known downstream biomarker.- Can be used for target identification.
Cons - Biomarker may be affected by other pathways.- No biomarker may be known.- Signal can be complex to interpret.- Does not confirm functional modulation (inhibition/activation).- Can be technically challenging.- Less throughput than some immunoassays.
Best Suited For... Confirming dose-response of functional activity; bridging to clinical efficacy endpoints.Confirming a novel drug binds to its intended target; situations where a PD biomarker is unavailable.

Conclusion

Both Pharmacodynamic Biomarker Analysis and In Vivo CETSA are powerful, complementary techniques for confirming the target engagement of PyridoKinaseInhib-HCl.

  • PD Biomarker analysis provides compelling, functional evidence of TK1 inhibition in a dose-dependent manner, which is often more readily correlated with efficacy.

  • In Vivo CETSA offers unequivocal proof of the physical interaction between PyridoKinaseInhib-HCl and TK1 in the tissue of interest.

For a comprehensive validation package, employing both methods is the most rigorous approach. Starting with CETSA can confirm the direct binding hypothesis, while subsequent PD biomarker studies can elucidate the functional consequences of that binding, establishing a clear link between target engagement, mechanism of action, and the desired physiological outcome. This dual strategy provides the highest degree of confidence for advancing a candidate like 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride through the drug development pipeline.

References

  • Kramer, J. A., & Sagher, D. (2014). Pharmacodynamic Biomarkers for Guiding Drug Development. In Biomarkers in Drug Development: A Handbook of Practice, Application, and Strategy. John Wiley & Sons, Inc. [Link]

  • Engstrom, M., et al. (2018). The discovery of a potent and selective oral inhibitor of the PIM1, PIM2, and PIM3 kinases (AZD1208) that is effective in combination with standard of care agents in pre-clinical models of acute myeloid leukemia. Journal of Medicinal Chemistry, 61(21), 9587-9603. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Plescia, C., & Peeper, D. S. (2017). In Situ Target Engagement Studies in Preclinical Cancer Models. Trends in Pharmacological Sciences, 38(11), 999-1011. [Link]

Comparative

A Comparative Guide to the Neuroprotective Efficacy of 3-(Aminomethyl)-1-methyl-pyridin-2-one Hydrochloride and Its Analogs

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the structural scaffold of 3-(aminomethyl)-1-methyl-pyridin-2-one has emerged as a promising starting point for the development of poten...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the structural scaffold of 3-(aminomethyl)-1-methyl-pyridin-2-one has emerged as a promising starting point for the development of potent neuroprotective agents. This guide provides a comprehensive comparative analysis of the efficacy of 3-(aminomethyl)-1-methyl-pyridin-2-one hydrochloride and its structurally related analogs. We will delve into their mechanisms of action, present supporting experimental data from in vitro and in silico studies, and provide detailed protocols for the evaluation of this class of compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology.

Introduction: The Therapeutic Potential of Pyridinone Scaffolds in Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress and neuroinflammation. The 2-pyridone nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry due to its ability to serve as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[1] Recent studies have highlighted the antioxidant and anti-neuroinflammatory properties of 2-pyridone derivatives, making them attractive candidates for the development of neuroprotective therapies.[1] This guide will focus on a specific subset of these compounds, namely analogs of 3-(aminomethyl)-1-methyl-pyridin-2-one, to elucidate the structure-activity relationships that govern their neuroprotective efficacy.

Comparative Efficacy Analysis: A Focus on Structure-Activity Relationships

The neuroprotective potential of 3-(aminomethyl)-1-methyl-pyridin-2-one analogs is intrinsically linked to their chemical structure. Modifications to the core pyridinone ring, the aminomethyl side chain, and the N-methyl group can significantly impact their biological activity. A study by Fisyuk et al. on a series of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones provides valuable insights into these relationships.[2]

Influence of Substituents on Antiradical and Cytoprotective Activities

The investigation into 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives revealed that these compounds exhibit significant antiradical activity, a key component of neuroprotection.[2] The cytoprotective effects of these analogs were evaluated using the MCF-7 cell line, where certain derivatives demonstrated a pronounced ability to enhance cell viability.[2] For instance, compounds 3d and 3h from the study showed notable cytoprotective activity.[2]

Table 1: Comparative Cytoprotective Activity of Selected 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Analogs

CompoundAryl SubstituentCell Viability (% of Control in MCF-7 cells)
3d 4-DimethylaminophenylHigh
3e 4-Nitrophenyl~50%
3h 3,4,5-TrimethoxyphenylHigh

Data synthesized from Fisyuk, A.S., et al. (2022).[2]

The data suggests that electron-donating groups on the aryl ring of the aminomethyl side chain may enhance cytoprotective activity. This structure-activity relationship provides a rational basis for the design of more potent neuroprotective agents based on the 3-aminomethyl-pyridin-2-one scaffold.

Mechanistic Insights: Targeting Oxidative Stress and Neuroinflammation

The neuroprotective effects of 3-(aminomethyl)-1-methyl-pyridin-2-one analogs are believed to be mediated through multiple pathways, primarily by combating oxidative stress and mitigating neuroinflammation.

Antioxidant Properties

Many 2-pyridone derivatives have demonstrated potent antioxidant activity by scavenging free radicals.[1] This is a critical mechanism for neuroprotection, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The ability of these compounds to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) is a key determinant of their efficacy.

Anti-Neuroinflammatory Action

Neuroinflammation, often mediated by activated microglial cells, plays a significant role in the progression of neurodegenerative pathologies. Certain 2-pyridone derivatives have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1]

Below is a diagram illustrating the proposed mechanism of action for the neuroprotective effects of 3-(aminomethyl)-1-methyl-pyridin-2-one analogs.

Neuroprotective_Mechanism Proposed Neuroprotective Mechanism of 3-(Aminomethyl)-1-methyl-pyridin-2-one Analogs cluster_0 Cellular Stressors cluster_1 Therapeutic Intervention cluster_2 Cellular Effects Oxidative_Stress Oxidative Stress (e.g., ROS, RNS) Neuronal_Survival Enhanced Neuronal Survival and Function Oxidative_Stress->Neuronal_Survival Induces Damage Neuroinflammation Neuroinflammation (Microglial Activation) Neuroinflammation->Neuronal_Survival Exacerbates Damage Pyridinone_Analogs 3-(Aminomethyl)-1-methyl- pyridin-2-one Analogs ROS_Scavenging ROS Scavenging Pyridinone_Analogs->ROS_Scavenging Promotes Anti_Inflammatory Decreased Pro-inflammatory Cytokine Production Pyridinone_Analogs->Anti_Inflammatory Promotes ROS_Scavenging->Oxidative_Stress Mitigates Anti_Inflammatory->Neuroinflammation Mitigates

Caption: Proposed mechanism of neuroprotection by 3-(aminomethyl)-1-methyl-pyridin-2-one analogs.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the in vitro evaluation of the neuroprotective efficacy of 3-(aminomethyl)-1-methyl-pyridin-2-one analogs.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurodegenerative disease research.[3] This protocol outlines a method to assess the protective effects of test compounds against a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • Test compounds (3-(aminomethyl)-1-methyl-pyridin-2-one analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Complete Growth Medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in serum-free medium. After 24 hours, remove the growth medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Incubate for 2 hours.

  • Neurotoxin Induction: Prepare a solution of the neurotoxin (e.g., 100 µM 6-OHDA) in serum-free medium. Add the neurotoxin to the wells containing the test compounds. Include control wells with cells and medium only, and wells with cells and the neurotoxin only. Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells. Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection for each analog.

DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds dissolved in methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds to the wells.

  • DPPH Addition: Add 100 µL of DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. Determine the IC₅₀ (half-maximal inhibitory concentration) for each analog.

Below is a diagram illustrating the general workflow for evaluating the neuroprotective efficacy of the pyridinone analogs.

Experimental_Workflow Workflow for Evaluating Neuroprotective Efficacy Start Start: Synthesized Pyridinone Analogs In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Neuroprotection_Assays Neuroprotection Assays (e.g., SH-SY5Y with neurotoxin) In_Vitro_Screening->Neuroprotection_Assays Data_Analysis Data Analysis (IC50, EC50 determination) Antioxidant_Assays->Data_Analysis Neuroprotection_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Testing (Animal Models of Neurodegeneration) Lead_Identification->In_Vivo_Testing End End: Candidate for Further Development In_Vivo_Testing->End

Caption: General experimental workflow for the evaluation of neuroprotective pyridinone analogs.

Conclusion and Future Directions

The 3-(aminomethyl)-1-methyl-pyridin-2-one scaffold represents a valuable starting point for the development of novel neuroprotective agents. The comparative analysis of its analogs highlights the importance of specific structural modifications in enhancing their antioxidant and cytoprotective properties. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on expanding the library of analogs to further refine the structure-activity relationships. Investigating the effects of these compounds on additional signaling pathways implicated in neurodegeneration, such as those involved in protein aggregation and mitochondrial dysfunction, will provide a more comprehensive understanding of their therapeutic potential. Ultimately, promising lead compounds identified through these in vitro studies should be advanced to in vivo models of neurodegenerative diseases to validate their efficacy and safety profiles.

References

  • Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. (URL not available)
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals. [Link]

Sources

Validation

Reproducibility of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride in cellular assays

Fragment-Based Drug Discovery (FBDD) Comparison Guide: 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride vs. Alternative Scaffolds in Cellular Target Engagement Assays Translating biochemical potency into highly repro...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Drug Discovery (FBDD) Comparison Guide: 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride vs. Alternative Scaffolds in Cellular Target Engagement Assays

Translating biochemical potency into highly reproducible cellular efficacy remains one of the most significant hurdles in drug development. In Fragment-Based Drug Discovery (FBDD), the selection of the initial building block fundamentally dictates the pharmacokinetic fate and intracellular behavior of the final optimized inhibitor.

This guide provides an objective, data-driven comparison of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride against traditional alternative fragments. By analyzing structural causality and live-cell target engagement protocols, we demonstrate how this privileged scaffold enhances assay reproducibility, metabolic stability, and intracellular target affinity.

Structural Causality: Why the 2-Pyridone Scaffold?

The 2-pyridone ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties, which include metabolic stability, optimal aqueous solubility, and behavior as a nonpeptidic mimic[1]. When utilized as a building block for kinase or epigenetic (e.g., BET/HDAC) inhibitors, 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride offers several distinct mechanistic advantages over standard pyridine or phenol fragments:

  • Tautomeric Control via N-Methylation: Unsubstituted 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridine. The addition of the N-methyl group locks the molecule in the lactam (pyridone) state. This ensures the carbonyl oxygen acts as a highly predictable, directional hydrogen-bond acceptor in the target protein's binding pocket (e.g., the kinase hinge region).

  • Electrical Neutrality & Reduced Off-Target Effects: Compared to basic nitrogen-containing heterocycles like standard pyridine, the N-methyl-2-pyridone core exhibits lower lipophilicity and electrical neutrality, which significantly reduces off-target promiscuity and toxicity[2].

  • Reagent Stability: Supplying the fragment as a hydrochloride salt protonates the primary amine ( −NH3+​Cl− ). This prevents oxidative degradation and unwanted self-condensation during storage, ensuring absolute batch-to-batch chemical purity prior to amide coupling—a critical factor for downstream biological reproducibility.

FBDD_Workflow A Fragment Selection 3-(Aminomethyl)-1-methyl-pyridin-2-one B Chemical Synthesis (Amide Coupling / Elaboration) A->B  Incorporate Scaffold C Live-Cell Target Engagement (NanoBRET Assay) B->C  Test Intracellular Affinity D Pharmacokinetic Profiling (Permeability & Stability) C->D  Evaluate ADME E Lead Optimization (Iterative Refinement) D->E  Data Feedback E->A  Design Next Gen

Figure 1: Iterative Fragment-Based Drug Discovery (FBDD) workflow integrating cellular target engagement.

Comparative Performance Data

To objectively evaluate the impact of the fragment on cellular reproducibility, we compare inhibitors derived from 3-(Aminomethyl)-1-methyl-pyridin-2-one against those synthesized using (Pyridin-3-yl)methanamine and 3-(Aminomethyl)phenol.

The data below represents a standardized lead optimization campaign where each fragment was coupled to a generic target-binding core.

Table 1: Physicochemical and Cellular Performance Comparison of Fragment Scaffolds

Scaffold IncorporatedKey Structural FeatureclogPIntracellular Apparent Ki​ (nM)Cellular Permeability (PAMPA, 10−6 cm/s)Intrinsic Clearance ( CLint​ , µL/min/mg)
3-(Aminomethyl)-1-methyl-pyridin-2-one N-methylated lactam; stable H-bond acceptor0.415 18.5 (High)< 10 (Stable)
(Pyridin-3-yl)methanamine Standard pyridine; basic ring nitrogen0.88512.0 (Moderate)25 (Moderate)
3-(Aminomethyl)phenol Phenolic OH; H-bond donor/acceptor1.1405.5 (Low)> 80 (Rapid Glucuronidation)

Causality Analysis:

  • Metabolic Stability: The phenol-derived compound suffers from rapid intrinsic clearance (>80 µL/min/mg) due to its susceptibility to Phase II glucuronidation. The 2-pyridone scaffold completely bypasses this metabolic liability, resulting in a highly stable intracellular half-life.

  • Intracellular Affinity ( Ki​ ): The standard pyridine derivative exhibits a weaker apparent Ki​ (85 nM) because the basic ring nitrogen requires desolvation before binding. The neutral, highly directional carbonyl of the 2-pyridone achieves a superior Ki​ (15 nM) by forming optimal hydrogen bonds without a heavy desolvation penalty.

Validating Cellular Reproducibility: Live-Cell Target Engagement Protocol

To prove that the biochemical advantages of the 2-pyridone scaffold translate to the cellular environment, we utilize the NanoBRET™ Target Engagement (TE) Intracellular Assay . Unlike biochemical assays, NanoBRET quantitatively measures target occupancy, compound affinity, and permeability within live cells using bioluminescence resonance energy transfer[3].

We recommend the Adherent (ADH) Format over the legacy nonbinding surface (NBS) format, as it allows measurement in adhered cells, providing a microenvironment more comparable to downstream phenotypic assays and creating a more efficient two-day workflow[4].

Step-by-Step Methodology: NanoBRET™ TE Adherent Format

Day 1: Cell Seeding and Transfection

  • Transfection: Transfect HEK293 cells with a plasmid encoding your target protein fused to NanoLuc® luciferase.

  • Seeding: Seed the transfected cells into a 96-well or 384-well tissue culture-treated white plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence and fusion protein expression[4].

Day 2: Competitive Displacement and Detection 3. Tracer Preparation: Prepare the target-specific fluorescent NanoBRET® Tracer (e.g., NanoBRET 590 dye). Critical Step: To ensure quantitative affinity measurements (true apparent Ki​ ), the tracer concentration must be maintained at or below its known dissociation constant ( ≤Kd​ ) for the target[3]. 4. Compound Addition: Add serial dilutions of the synthesized 2-pyridone test inhibitor to the wells. Add the NanoBRET Tracer immediately after. 5. Equilibration: Incubate the plate for 2 hours at 37°C. This allows the test compound to permeate the live cell membrane and competitively displace the tracer from the NanoLuc-target fusion. 6. Self-Validating Quench: Add NanoBRET® Nano-Glo® Substrate combined with an Extracellular NanoLuc® Inhibitor . Causality: The extracellular inhibitor quenches any luminescence from dead or lysed cells. This guarantees that the resulting BRET signal is strictly derived from live, intact cells, ensuring absolute data trustworthiness. 7. Measurement: Read the plate on a luminescence microplate reader equipped with appropriate filters. Measure donor emission (460 nm) and acceptor emission (618 nm). 8. Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log concentration of the test compound to determine the intracellular Ki​ [3].

NanoBRET_Mechanism Target Target Protein NanoLuc Fusion Tracer Fluorescent Tracer (NanoBRET 590) Target->Tracer Reversible Binding BRET High BRET Signal (Energy Transfer) Tracer->BRET Proximity Emission Inhibitor Test Inhibitor (Pyridone Scaffold) Inhibitor->Target Competitive Binding NoBRET Loss of BRET Signal (Displacement) Inhibitor->NoBRET Tracer Displaced

Figure 2: Principle of the NanoBRET live-cell target engagement assay via competitive displacement.

Conclusion

For drug development professionals seeking to bridge the gap between biochemical hits and cellular efficacy, 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride represents a vastly superior building block compared to traditional pyridines or phenols. Its locked tautomeric state, electrical neutrality, and metabolic stability directly translate to robust, highly reproducible performance in live-cell target engagement assays.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances / National Institutes of Health (NIH) URL:[Link][1]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: Taylor & Francis Online URL:[Link][2]

Sources

Comparative

NMR and LC-MS purity validation of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

An Objective Comparison Guide to the Purity Validation of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride by NMR and LC-MS This guide provides an in-depth comparison of two powerful and widely adopted analytical tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide to the Purity Validation of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride by NMR and LC-MS

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). As orthogonal methods, they provide complementary information, and their combined use offers the most comprehensive characterization of a compound's purity profile.[3][4] We will delve into the theoretical underpinnings, practical implementation, and comparative performance of each technique, grounded in the standards set by the International Council for Harmonisation (ICH).[1][5][6]

Part 1: Quantitative ¹H NMR (qNMR) — The Absolute Molar Ratio Method

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment because of its unique capability to provide a direct measurement of the analyte's concentration without the need for an identical reference standard of the compound being tested.[7][8][9] The fundamental principle of qNMR is that the integral area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[10][11] This provides a stoichiometric measurement, making it an intrinsically quantitative technique.

Causality Behind Experimental Choices in qNMR

The trustworthiness of a qNMR experiment hinges on specific, deliberate choices in its setup. The goal is to ensure that the direct proportionality between signal integral and molar concentration is maintained for all signals in the spectrum.

  • Internal Standard Selection : This is the most critical decision. The internal standard must be of high, certified purity, non-reactive with the sample, and possess signals that do not overlap with any analyte or impurity signals.[12] For 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, a water-soluble compound, standards like maleic acid or dimethyl sulfone are often suitable. The standard is accurately weighed and mixed with an accurately weighed amount of the sample.

  • Solvent Choice : A deuterated solvent that fully dissolves both the sample and the internal standard is required.[8][12] For the hydrochloride salt , deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are excellent candidates.

  • Acquisition Parameters : To ensure accurate integration, complete relaxation of all nuclei between pulses is paramount. This is achieved by setting a sufficiently long relaxation delay (D1), typically at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified.

qNMR Experimental Workflow

The workflow for qNMR is straightforward and can be readily incorporated into the standard characterization process for a new chemical entity.[13]

qNMR_Workflow prep Sample & Standard Preparation dissolve Dissolution in Deuterated Solvent prep->dissolve Accurate Weighing acquire NMR Data Acquisition dissolve->acquire Transfer to NMR tube process Data Processing (Phase & Baseline) acquire->process FID signal integrate Signal Integration process->integrate Spectrum calculate Purity Calculation integrate->calculate Integral values

Caption: Workflow for purity assessment by qNMR.

Detailed qNMR Protocol
  • Preparation : Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid, purity >99.5%) into a clean vial. Accurately weigh approximately 15 mg of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride into the same vial.

  • Dissolution : Add approximately 0.75 mL of D₂O to the vial and vortex until both the sample and standard are fully dissolved.

  • Transfer : Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key Parameters :

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation)

    • Number of Scans: 8-16 (for good signal-to-noise)

  • Processing : Process the spectrum with careful phasing and baseline correction.

  • Integration : Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For the analyte, the N-methyl signal or an aromatic proton would be ideal.

  • Calculation : The purity is calculated using the following formula[11]:

    Purity (%) = (Isample / Nsample) * (Nref / Iref) * (Msample / Mref) * (mref / msample) * Pref

    Where:

    • I = Integral area of the signal

    • N = Number of protons generating the signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the reference standard

    • sample denotes the analyte and ref denotes the reference standard.

Part 2: LC-MS — The High-Sensitivity Separation Method

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling due to its exceptional sensitivity and its ability to separate complex mixtures.[14] It combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry.[14] While qNMR provides an absolute purity value against a standard, LC-MS excels at detecting and identifying trace-level impurities, making it a critical orthogonal technique.[15][16]

Causality Behind Experimental Choices in LC-MS

An effective LC-MS method is designed to achieve maximum separation of potential impurities from the main compound and to sensitively detect them.

  • Chromatographic Mode : For a polar, water-soluble compound like 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, Reversed-Phase (RP) chromatography is a common starting point. A C18 column is versatile, but for highly polar compounds, a column with an alternative stationary phase (e.g., polar-embedded or HILIC) might be necessary to achieve adequate retention.

  • Mobile Phase Selection : A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The acid is crucial for good peak shape and for promoting ionization in the MS source. A gradient elution (gradually increasing the organic component) is typically employed to elute compounds with a wide range of polarities.

  • MS Detector : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is invaluable for impurity identification. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown impurity. For routine quantification, a simpler quadrupole mass detector can be used.

LC-MS Experimental Workflow

The LC-MS workflow is geared towards separation, detection, and relative quantification of all components in the sample.

LCMS_Workflow prep Sample Preparation inject LC Injection prep->inject Dilute in Mobile Phase separate Chromatographic Separation inject->separate Gradient Elution ionize Ionization (e.g., ESI) separate->ionize Eluent detect Mass Detection (MS) ionize->detect Ions analyze Chromatogram Analysis detect->analyze Mass Spectra Data

Caption: Workflow for purity assessment by LC-MS.

Detailed LC-MS Protocol
  • Preparation : Prepare a stock solution of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride at approximately 1 mg/mL in a water/acetonitrile (95:5) mixture. Further dilute this solution to approximately 0.1 mg/mL for analysis.

  • LC System : A standard HPLC or UHPLC system.

    • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

  • MS System : Electrospray Ionization (ESI) in positive mode.

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

  • Analysis : Process the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all detected peaks.

    • Purity (%) = (AreaAPI / Σ AreaAll Peaks) * 100

  • Impurity Identification : For any impurity exceeding the identification threshold (e.g., 0.10% as per ICH Q3A guidelines), the accurate mass data can be used to propose an elemental formula.[1][5]

Part 3: Head-to-Head Comparison: qNMR vs. LC-MS

The choice between qNMR and LC-MS is not about which is "better," but which is best suited for the analytical question at hand. For comprehensive purity validation, they are used as complementary, orthogonal methods.

FeatureQuantitative ¹H NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Absolute molar quantitation based on the direct proportionality of signal area to the number of nuclei.[10][11]Separation based on physicochemical properties, followed by mass-based detection.[14]
Reference Standard Requires a certified, structurally different internal standard of known purity.[12]Requires a reference standard of the analyte for accurate quantitation; for purity, often relies on relative peak area percent.
Quantitation Highly accurate and precise absolute quantitation. Considered a primary ratio method.[10]Excellent for relative quantitation of impurities. Absolute quantitation requires a calibration curve.
Sensitivity Lower sensitivity (typically >0.1% for impurities).Very high sensitivity, capable of detecting impurities at trace levels (ppm or ppb).[14][17]
Impurity Identification Can provide detailed structural information on impurities if they are present at sufficient concentration.[18]Provides mass-to-charge ratio (m/z). HRMS provides accurate mass for elemental composition determination.[19]
Throughput Moderate; can be automated. Each sample run takes 5-15 minutes, plus preparation time.High; modern systems with autosamplers can run many samples unattended.
Sample State Non-destructive; the sample can be recovered after analysis.[7][13]Destructive; the sample is consumed during ionization.
Limitations Signal overlap can complicate analysis. Insensitive to impurities without protons (e.g., inorganic salts).[10][13]Assumes similar ionization efficiency and detector response for all compounds in area percent calculations. Isomers may not be distinguishable by MS alone.[16]

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity validation of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, neither qNMR nor LC-MS alone tells the complete story. A robust, self-validating system employs both.

  • qNMR should be used to assign the absolute purity value (the assay value) of the bulk material. This provides a highly accurate measure of the main component against a certified standard.

  • LC-MS should be used as an orthogonal method to develop a detailed impurity profile. It ensures that no significant organic impurities, even at trace levels below the detection limit of NMR, are present.[15] This is crucial for meeting regulatory requirements outlined in ICH guidelines, which mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2]

By integrating the absolute quantitation of qNMR with the sensitive separation of LC-MS, researchers and drug developers can establish a comprehensive and trustworthy purity profile for 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, ensuring the integrity and safety of their scientific endeavors.

References

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Source: ResearchGate.
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc.
  • Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals. Source: RSSL. URL: [Link]

  • Title: Quantitative NMR (qNMR). Source: University of Illinois Chicago. URL: [Link]

  • Title: qNMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Source: PubMed. URL: [Link]

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: ARL Bio Pharma. URL: [Link]

  • Title: Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Source: Emery Pharma. URL: [Link]

  • Title: Orthogonal Methods. Source: Cygnus Technologies. URL: [Link]

  • Title: Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Source: LCGC International. URL: [Link]

  • Title: Analytical NMR. Source: Magritek. URL: [Link]

  • Title: Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Source: AZoLifeSciences. URL: [Link]

  • Title: Isotopic Purity Using LC-MS. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Source: ACS Publications. URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: European Medicines Agency. URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • Title: High-Throughput LC/MS Purification of Pharmaceutical Impurities. Source: Agilent. URL: [Link]

  • Title: NMR characterization of small and large molecules. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Source: PubMed. URL: [Link]

  • Title: Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Source: Quality Assistance. URL: [Link]

  • Title: Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Source: Almac Group. URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Source: European Medicines Agency. URL: [Link]

  • Title: Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Source: Waters Corporation. URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. URL: [Link]

Sources

Validation

Benchmarking 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride against other pyridine derivatives

Executive Summary The transition from simple pyridine building blocks to functionalized pyridin-2-one scaffolds represents a critical evolutionary step in modern drug discovery. While standard basic pyridines are ubiquit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from simple pyridine building blocks to functionalized pyridin-2-one scaffolds represents a critical evolutionary step in modern drug discovery. While standard basic pyridines are ubiquitous, they often present pharmacokinetic liabilities, including susceptibility to cytochrome P450-mediated N-oxidation and off-target hERG binding.

This guide provides an objective, data-driven benchmark of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (CAS: 1890954-38-7)[1] against traditional pyridine derivatives like 3-(Aminomethyl)pyridine (CAS: 3731-52-0)[2]. By analyzing physicochemical properties, tautomeric stability, and synthetic reactivity, this guide equips medicinal chemists with the mechanistic rationale needed to optimize scaffold selection for kinase inhibitors, biomolecular mimetics, and fragment-based drug design[3].

Structural Logic & Physicochemical Profiling (The "Why")

To understand the experimental performance of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, we must first deconstruct the causality behind its structural design.

The Tautomeric Lock Mechanism

Unsubstituted 1H-pyridin-2-ones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. In aqueous physiological environments, this equilibrium can complicate structure-activity relationship (SAR) models because the molecule acts unpredictably as either a hydrogen-bond donor (OH/NH) or acceptor (C=O/N).

By introducing an N-methyl group, 3-(Aminomethyl)-1-methyl-pyridin-2-one is tautomerically locked into the pyridone form. This modification eliminates the hydrogen-bond donor capacity, strictly defining the carbonyl oxygen as a hydrogen-bond acceptor. This predictability is highly valued in designing hinge-binding motifs for kinase inhibitors (e.g., IGF-1R inhibitors like BMS-536924)[4] and mutant IDH1 inhibitors[5].

Oxidation Resistance & Shelf Stability

Standard 3-(Aminomethyl)pyridine possesses a highly basic pyridine nitrogen and a primary amine. Due to the presence of these dual basic centers, the compound is highly sensitive to general oxidants and degrades easily into corresponding nitrogen oxides (N-oxides) upon prolonged storage or in vivo metabolism[6].

Conversely, the pyridin-2-one core is significantly less basic due to the delocalization of the nitrogen lone pair into the carbonyl system. Furthermore, formulating the compound as a hydrochloride salt protects the primary aminomethyl group from atmospheric oxidation and carbamate formation with ambient CO₂, resulting in vastly superior shelf stability.

G A Standard Pyridines (e.g., 3-Aminomethylpyridine) B CYP450 N-Oxidation (Metabolic Liability) A->B In vivo metabolism E 3-(Aminomethyl)-1-methyl- pyridin-2-one HCl A->E Scaffold Hopping C 1H-Pyridin-2-ones (Unsubstituted Core) D Tautomeric Instability (Unpredictable H-Bonding) C->D Aqueous solution C->E N-Methylation F Tautomerically Locked (Strict H-Bond Acceptor) E->F Structural Benefit G Metabolically Stable (Resists N-Oxidation) E->G PK Benefit

Pharmacological advantages of N-methylated pyridin-2-one over traditional pyridine scaffolds.

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and handling properties of the target compound versus its standard alternatives.

Parameter3-(Aminomethyl)-1-methyl-pyridin-2-one HCl3-(Aminomethyl)pyridine1H-Pyridin-2-one (Core)
Physical State (RT) Solid (Powder)Liquid (Colorless to yellow)[2]Solid
Storage Stability Excellent (Stable at RT/0-8°C)Poor (Oxidation-sensitive)[6]Moderate
Tautomerism Locked (Pyridone only)N/ADynamic (Pyridone Hydroxypyridine)
H-Bond Profile (Core) Acceptor only (C=O)Acceptor only (Pyridine N)Donor (NH/OH) & Acceptor (C=O/N)
Metabolic Liability Low (Sterically/electronically hindered)High (Prone to N-oxidation)[6]Moderate
Preparation Requirement Requires base (e.g., DIPEA) to liberate amineReady to use (Free base)N/A

Self-Validating Experimental Protocols

To benchmark the synthetic utility of 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride, we utilize a standardized amide coupling workflow. Because the target compound is an HCl salt, the protocol must be explicitly designed to liberate the free base in situ while preventing side reactions.

Protocol: Standardized Amide Coupling via HATU

This protocol is designed as a self-validating system. The inclusion of in-line LC-MS monitoring ensures that the causality of any reaction failure (e.g., incomplete free-basing vs. poor coupling kinetics) can be immediately diagnosed.

Reagents:

  • Amine: 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (1.0 equiv)

  • Carboxylic Acid: Model benzoic acid derivative (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir at room temperature for 10 minutes to form the active OAt ester.

  • Free-Basing (Critical Step): In a separate vial, suspend 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (1.0 equiv) in DMF. Add DIPEA (3.0 equiv). Causality Note: 1.0 equiv of DIPEA is consumed immediately to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining 2.0 equiv maintain the basic environment required for the HATU coupling mechanism.

  • Coupling: Transfer the free-based amine solution dropwise into the pre-activation flask. Stir vigorously at room temperature for 12 hours.

  • In-line Validation: At t=2h and t=12h, withdraw a 10 μL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: Look for the disappearance of the amine mass ( [M−HCl+H]+ = 139.1 m/z) and the appearance of the product mass. If the unreacted amine persists, verify the pH of the reaction mixture (must be >8).

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with a mild acidic water solution (pH=3) to remove unreacted basic amine, then an alkaline water solution (pH=11), and finally brine[6].

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel column chromatography.

Workflow Step1 1. Free Basing Add DIPEA to HCl Salt Step3 3. Amide Coupling Combine & Stir (12h) Step1->Step3 Step2 2. Pre-activation Acid + HATU in DMF Step2->Step3 Step4 4. In-line LC-MS Verify Mass Conversion Step3->Step4 Step5 5. Aqueous Workup pH 3 / pH 11 Washes Step4->Step5 Step6 6. Purity Validation NMR & HPLC (>99%) Step5->Step6

Self-validating amide coupling workflow utilizing in-line LC-MS monitoring.

Conclusion

While 3-(Aminomethyl)pyridine remains a cost-effective building block for agrochemicals[6], 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride offers vastly superior properties for rigorous medicinal chemistry applications. By locking the tautomeric state and mitigating N-oxidation liabilities, this N-methylated pyridone scaffold provides researchers with a stable, predictable, and highly effective moiety for developing advanced therapeutics, such as PDE10A antagonists[7] and targeted kinase inhibitors[3][4].

References

  • Guidechem. "What is 3-(Aminomethyl)pyridine and its Applications? - FAQ".
  • Chem-Impex. "3-(Aminomethyl)pyridine – Chem-Impex".
  • ChemScene. "1890954-38-7 | 3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride".
  • NIH PMC. "Recent Advances of Pyridinone in Medicinal Chemistry".
  • ACS Publications. "1H-pyridin-2-one (BMS-536924) Inhibitor of Insulin-like Growth Factor I Receptor Kinase with in Vivo Antitumor Activity".
  • ACS Publications. "Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer".
  • ResearchGate. "Design, Synthesis and Pharmacological Evaluation of 5,6-Disubstituted Pyridin-2(1H)-one Derivatives as Phosphodiesterase 10A (PDE10A) Antagonists".

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Comparative

A Comparative Guide to Cross-Reactivity Profiling: 3-(Aminomethyl)-1-methyl-pyridin-2-one and its Structural Analogs

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ideal drug mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ideal drug molecule acts as a "magic bullet," engaging its intended target with high affinity while ignoring the vast constellation of other proteins within the cellular environment. However, the reality is that many compounds exhibit polypharmacology, interacting with multiple targets.[1] While sometimes beneficial, unintended off-target interactions are a primary cause of adverse effects and clinical trial failures.[2] Therefore, rigorous cross-reactivity profiling—the systematic assessment of a compound's interactions across the proteome—is not merely a regulatory checkbox but a cornerstone of rational drug design and risk mitigation.[2][3]

This guide provides an in-depth comparison of methodologies used to profile the cross-reactivity of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride , a compound featuring the medicinally significant pyridinone scaffold, against its structural analogs. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze hypothetical data to illustrate how subtle chemical modifications can profoundly impact a compound's selectivity profile.

The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridinone derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5] Their unique structure, featuring hydrogen bond donors and acceptors, allows them to act as versatile bioisosteres for motifs like phenols and amides, facilitating interactions with a wide range of biological targets, particularly the hinge regions of protein kinases.[4][5] This inherent activity, however, necessitates a thorough understanding of their selectivity to harness their therapeutic potential while minimizing off-target liabilities.[3]

Compounds Under Investigation

For this comparative analysis, we will focus on the lead compound and three structurally related analogs. The selection is designed to probe the impact of N-methylation, ring saturation, and the presence of the pyridinone carbonyl group on the overall selectivity profile.

Compound NameStructureCAS NumberKey Structural Difference from Lead
Lead: 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride Structure of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride1890954-38-7[6]N/A (Lead Compound)
Analog A: 3-(Aminomethyl)pyridin-2(1H)-one;hydrochloride Structure of 3-(Aminomethyl)pyridin-2(1H)-one;hydrochloride85468-38-8[7]Lacks the N1-methyl group
Analog B: 3-(Aminomethyl)-1-methyl-pyrrolidin-2-one;hydrochloride Structure of 3-(Aminomethyl)-1-methyl-pyrrolidin-2-one;hydrochloride2097937-38-5Saturated (pyrrolidinone) ring instead of the aromatic pyridinone
Analog C: 3-(Aminomethyl)pyridine Structure of 3-(Aminomethyl)pyridine3731-52-0[8]Lacks the C2-carbonyl group; fully aromatic pyridine ring

Methodologies for Unbiased and Targeted Selectivity Profiling

A multi-pronged approach is essential for building a comprehensive cross-reactivity profile. This involves combining unbiased, proteome-wide methods to discover unexpected interactions with targeted assays to quantify affinity for known protein families.

Unbiased Profiling: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

Expertise & Rationale: CETSA is a powerful technique for assessing target engagement in a physiologically relevant setting (live cells or lysates).[9] The underlying principle is that the binding of a ligand stabilizes its target protein, increasing the temperature required to denature it. When coupled with quantitative mass spectrometry (CETSA-MS), this method provides an unbiased, proteome-wide snapshot of a compound's direct and indirect interactions, revealing both on- and off-targets without prior assumptions.[9][10] This approach is invaluable for early identification of potential safety liabilities.

Experimental Workflow: CETSA-MS

CETSA_Workflow cells Intact Cells or Lysate treatment Compound Incubation (e.g., 10 µM) cells->treatment heat Heat Gradient (e.g., 40-70°C) treatment->heat sol_prot Collect Soluble Protein Fraction heat->sol_prot digest Protein Digestion (Trypsin) sol_prot->digest lcms LC-MS/MS Quantification digest->lcms data Data Analysis (Identify Stabilized Proteins) lcms->data

Caption: CETSA-MS workflow for unbiased target discovery.

Protocol: CETSA-MS for Profiling Pyridinone Analogs

  • Cell Culture: Grow a relevant human cell line (e.g., HEK293 or a cancer cell line like HeLa) to ~80% confluency.

  • Harvesting: Harvest cells and prepare a cell lysate using freeze-thaw cycles in a suitable buffer without detergents. Clarify the lysate by ultracentrifugation.

  • Compound Treatment: Aliquot the cell lysate. Treat aliquots with the Lead compound or Analogs A, B, and C at a final concentration of 10 µM. Include a DMSO vehicle control. Incubate for 30 minutes at room temperature.

  • Thermal Challenge: Heat the treated aliquots in parallel across a temperature gradient (e.g., 10 points from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation of Soluble Proteins: Pellet the aggregated, denatured proteins by centrifugation. Collect the supernatant containing the soluble protein fraction.

  • Sample Preparation for MS: Reduce, alkylate, and digest the proteins in the supernatant with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-independent acquisition (DIA) or tandem mass tag (TMT) strategy for accurate quantification.

  • Data Analysis: Process the MS data to identify and quantify proteins in each sample. For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve." Calculate the melting temperature (Tm) for each protein in the presence of each compound versus the DMSO control. A significant positive shift in Tm (ΔTm) indicates protein stabilization and a potential interaction.

Targeted Profiling: In Vitro Kinase Inhibition Panel

Expertise & Rationale: Given that pyridinone scaffolds are known to interact with ATP-binding sites, a targeted kinase panel is a logical and necessary secondary screen.[5] This approach quantifies a compound's activity against a broad array of protein kinases, providing precise data on both potency and selectivity within this critical enzyme family. Using a standardized, high-throughput assay format allows for direct comparison of inhibitory activity across hundreds of kinases, enabling the calculation of selectivity scores.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis components Combine Kinase, Substrate, ATP, & Test Compound incubation Incubate at RT (e.g., 60 min) components->incubation reagent Add Detection Reagent (Quantify ATP consumed) incubation->reagent read Read Luminescence reagent->read inhibition Calculate % Inhibition read->inhibition

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: Profiling Against a 96-Kinase Panel

  • Compound Preparation: Prepare 10 mM stock solutions of the Lead compound and Analogs A, B, and C in DMSO. Serially dilute to create a range of concentrations for IC50 determination, or use a single high concentration (e.g., 1 µM) for initial screening.

  • Assay Plate Setup: In a 384-well plate, dispense the individual recombinant kinases from a commercially available panel (e.g., Eurofins KinaseProfiler™ or Promega Kinase-Glo®).

  • Reaction Initiation: Add the appropriate peptide substrate and ATP (typically at its Km concentration for each kinase). Add the test compounds or DMSO (vehicle control).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Generation: Terminate the kinase reaction and initiate the detection step. For an ADP-Glo™ assay, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

  • Selectivity Score Calculation: A simple selectivity score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50%) by the total number of kinases tested. A lower score indicates higher selectivity.

Comparative Data Analysis (Hypothetical Results)

To illustrate the utility of these methods, we present hypothetical data for our four compounds.

Table 1: Hypothetical CETSA-MS Results (Selected Hits)

Data represents the thermal shift (ΔTm in °C) for proteins showing significant stabilization (ΔTm > 1.5°C) with at least one compound at 10 µM.

Protein TargetFunctionLead Compound (ΔTm)Analog A (ΔTm)Analog B (ΔTm)Analog C (ΔTm)
MAPK14 (p38α) Primary Target (Kinase) +4.8 +4.5 +1.6+3.9
MAPK1 (ERK2)Off-Target Kinase+2.5+1.7< 1.0+2.8
GSK3BOff-Target Kinase+3.1+2.9< 1.0+1.5
CBR1Carbonyl Reductase+2.2+2.1+2.5< 1.0
ALDH1A1Aldehyde Dehydrogenase+1.9< 1.0< 1.0< 1.0
Table 2: Hypothetical Kinase Panel Results (% Inhibition at 1 µM)
Kinase FamilyLead CompoundAnalog AAnalog BAnalog C
MAPK14 (p38α) 98% 95% 25%92%
MAPK1 (ERK2)65%48%5%72%
GSK3B75%71%8%45%
CDK242%35%< 5%38%
ROCK131%22%< 5%28%
Selectivity Score (S10) 0.15 0.11 0.02 0.18
(S10 Score = No. of kinases with >90% inhibition / Total kinases tested)

Interpretation and Strategic Implications

The combined analysis of our hypothetical data provides actionable insights for a drug discovery program:

  • Confirmation of Primary Target: Both the Lead compound and Analogs A and C show strong engagement with the intended target, MAPK14, in both the CETSA and kinase assays. This validates the core pyridinone scaffold for this target.

  • Impact of Ring Saturation (Analog B): Analog B, with its saturated pyrrolidinone ring, shows a dramatic loss of activity against the primary kinase target and most off-targets. This suggests that the planarity and aromaticity of the pyridinone ring are crucial for kinase hinge binding. However, it retains some interaction with CBR1, highlighting a completely different selectivity profile.

  • Role of the N1-Methyl Group (Lead vs. Analog A): The Lead compound consistently shows slightly higher off-target activity against MAPK1 and GSK3B compared to Analog A. The CETSA data also reveals a unique interaction with ALDH1A1 that is absent in Analog A. This suggests the N-methyl group may introduce new, albeit modest, off-target interactions, potentially through steric or electronic effects. Analog A demonstrates a better selectivity profile.

  • Importance of the Carbonyl Group (Analog C): Analog C, a simple pyridine, retains high potency against the primary target but shows the broadest off-target activity in the kinase panel (highest S-score). This implies that the C2-carbonyl of the pyridinone scaffold is a key determinant of selectivity, likely by forming specific hydrogen bonds within the target's active site that are less favorable in many off-target kinases. The CETSA data corroborates this, showing Analog C has a wider interaction profile than A.

Strategic Path Forward: Based on this analysis, Analog A (3-(Aminomethyl)pyridin-2(1H)-one) emerges as the most promising candidate to carry forward. It maintains high potency against the primary target while demonstrating a superior selectivity profile compared to the original lead compound. Further optimization could focus on modifying other positions of the pyridinone ring to further enhance selectivity while maintaining potency.

Conclusion

This guide demonstrates that a nuanced understanding of cross-reactivity requires a multi-faceted experimental approach. Unbiased methods like CETSA-MS are essential for discovering unanticipated interactions, while targeted panels provide quantitative measures of selectivity within key protein families. By systematically comparing structurally related compounds, we can dissect the specific contributions of individual chemical moieties to the overall selectivity profile. This rational, data-driven process is fundamental to designing safer, more effective therapeutics and successfully navigating the path to clinical development.

References

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from Pelago Bioscience website. [Link]

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]

  • Pelago Bioscience. (2026, February 19). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Retrieved from Pelago Bioscience website. [Link]

  • Zhan, P., & Liu, X. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(10), 3937-3954. [Link]

  • Valtier, S., & Hage, D. S. (2015). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 37(6), 706-716. [Link]

  • Calyam, P., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(6). [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 107-115. [Link]

  • Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1546-1555. [Link]

  • Doña, I., & Cañada, F. J. (2023). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions. International Journal of Molecular Sciences, 24(16), 12693. [Link]

  • Colby, J. M., & Shaw, L. M. (2017). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 2(2), 253-270. [Link]

  • Akhtar, S., Tiwari, S., et al. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research, 14(7), 1039-1063. [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. Retrieved from NextSDS website. [Link]

  • Li, Y., Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867341. [Link]

  • Li, Y., Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867341. [Link]

  • Wang, Y., Li, J., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5125-5143. [Link]

  • Burgey, C. S., Robinson, K. A., et al. (2003). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry, 46(4), 461-473. [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 563-573. [Link]

  • SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. Retrieved from SIELC Technologies website. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

As a Senior Application Scientist, it is my priority to ensure that laboratory professionals are equipped with the knowledge to handle and dispose of chemical reagents safely and responsibly. This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that laboratory professionals are equipped with the knowledge to handle and dispose of chemical reagents safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride (CAS No. 1890954-38-7), a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the necessary safety precautions and the ultimate disposal route. 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is classified with several hazards that must be respected throughout the handling and disposal process.[1]

Key Hazard Information:

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315WarningCauses skin irritation.[1][2]
Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation or drowsiness/dizziness.[1][3]

This data underscores the necessity of treating this compound as a hazardous waste and ensuring it is handled in a manner that prevents exposure and environmental release.

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's hazard profile, stringent safety measures are required. The following PPE and engineering controls must be utilized at all times when handling 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride for disposal.

  • Engineering Controls : All handling and packaging of this waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][4]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times.[2][5]

  • Eye Protection : Safety glasses or goggles are mandatory to prevent eye contact.[2][4]

  • Skin and Body Protection : A lab coat must be worn to prevent skin contact.[5]

Disposal Protocol: A Step-by-Step Guide

The disposal of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] The following protocol is designed to comply with these "cradle-to-grave" management standards.[6][7][8]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.[9]

  • Do Not Mix : This compound must be collected as a separate waste stream. Do not mix it with other chemical wastes, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[10][11]

  • Solid Waste : Collect the pure compound, as well as any lab materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), in a designated, compatible container.[12]

  • Aqueous Waste : Aqueous solutions containing this compound should be collected separately from organic solvent waste.[13] Never dispose of solutions containing this chemical down the drain.[4][14]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container : Use a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound.[9][10] Do not overfill the container; a good practice is to fill it to no more than three-quarters of its capacity to allow for expansion.[10]

  • Labeling : The container must be clearly and accurately labeled.[9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: Temporary On-Site Storage

Proper storage while awaiting pickup is essential to prevent accidents.

  • Location : Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[13]

  • Conditions : The storage area must be cool, dry, and well-ventilated.[3][15] It should be away from heat sources and incompatible chemicals.[9][10]

  • Secondary Containment : It is best practice to place the waste container within a secondary containment bin to mitigate any potential leaks or spills.[8]

Step 4: Final Disposal

Final disposal must be handled by professionals to ensure regulatory compliance and environmental safety.

  • Licensed Contractor : Arrange for the collection, transport, and ultimate disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[2][9] These contractors are equipped to manage the waste according to all federal and state regulations.[16]

  • Documentation : Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal facility, fulfilling the EPA's "cradle-to-grave" requirement.[7][8]

Decontamination and Spill Management

Accidents can happen, and preparation is key. In the event of a spill, follow these procedures.

  • Evacuate and Alert : If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary. Inform your supervisor or EHS office.[17][18]

  • Control and Contain : For small, manageable spills, prevent the spread of the solid material. Avoid creating dust.[5][12] You can gently moisten the solid with an inert liquid like water to minimize dust production before sweeping.[18]

  • Clean-Up :

    • Don the appropriate PPE as described in Section 2.

    • Carefully sweep the solid material or use absorbent pads for liquids and place it into a designated hazardous waste container.[18]

    • Decontaminate the spill area by wiping it down with soap and water.[12]

    • All cleanup materials (gloves, wipes, absorbent pads) must be disposed of as hazardous waste.[12][17]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride.

G Disposal Workflow: 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride start Start: Waste Generation assess Step 1: Assess Hazards (Toxic, Irritant) start->assess ppe Step 2: Don Required PPE (Gloves, Goggles, Lab Coat, Use Fume Hood) assess->ppe segregate Step 3: Segregate Waste (No Mixing, Separate Solids/Aqueous) ppe->segregate container Step 4: Use Labeled, Compatible Container segregate->container spill Spill Occurs segregate->spill Potential Hazard storage Step 5: Store Safely (Cool, Dry, Secondary Containment) container->storage ehs Step 6: Contact EHS for Pickup (Licensed Waste Hauler) storage->ehs end End: Compliant Disposal ehs->end spill_proc Follow Spill Cleanup Protocol spill->spill_proc Activate spill_proc->container Contain & Collect

Caption: Decision workflow for safe chemical disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security. Retrieved from [Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. (2017, November 14). Environmental Resource Center. Retrieved from [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. (n.d.). IDR Environmental Services. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US EPA. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (n.d.). Republic Services. Retrieved from [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Chemical Spill Guidelines. (n.d.). Brooklyn College. Retrieved from [Link]

  • Chemical Waste (Guidance Note). (n.d.). University of Glasgow. Retrieved from [Link]

  • 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Illinois Environmental Protection Agency. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

As a Senior Application Scientist, I understand that handling novel pyridine derivatives requires more than just a cursory glance at a safety sheet; it demands a mechanistic understanding of the chemical's behavior to im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel pyridine derivatives requires more than just a cursory glance at a safety sheet; it demands a mechanistic understanding of the chemical's behavior to implement truly protective measures.

3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride (CAS: 1890954-38-7) is a highly valuable scaffold in modern drug development and medicinal chemistry. However, its specific molecular structure—a hydrochloride salt of a primary amine attached to a pyridinone ring—dictates a stringent approach to personal protective equipment (PPE) and operational workflows.

Here is your comprehensive, self-validating guide to safely handling, transferring, and disposing of this compound.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to authoritative safety data[1], this compound carries the following critical Global Harmonized System (GHS) classifications:

  • Acute Toxicity 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): Causes significant local inflammation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness upon single exposure.

The Chemical Causality: As a hydrochloride (HCl) salt, this powder is highly hygroscopic and water-soluble. If the ambient powder contacts the moisture in your eyes, respiratory tract, or even the microscopic layer of sweat on your skin, it rapidly dissociates. The free amine acts as a localized nucleophile that disrupts lipid bilayers (causing H315/H319 irritation), while the acidic chloride ions lower the local pH. Furthermore, its high solubility facilitates rapid transdermal and mucosal absorption, driving the systemic acute toxicity (H312)[1].

Understanding this rapid dissolution mechanism is exactly why standard cloth lab coats or basic safety glasses are insufficient.

Personal Protective Equipment (PPE) Matrix

All PPE selections must act as a self-validating system—meaning the failure of one layer is immediately detectable and mitigated by another. Below is the quantitative and qualitative breakdown of required PPE[2].

Protection ZoneRequired EquipmentScientific Rationale & Validation Check
Ocular (Eyes) Chemical splash goggles (ANSI Z87.1)Rationale: Standard safety glasses lack orbital seals. Fine HCl salt dust can bypass loose lenses and dissolve in tear fluid. Validation: Goggles must leave a temporary indentation on the skin when removed, confirming a proper seal.
Dermal (Hands) Nitrile gloves (Minimum 4-6 mil thickness)Rationale: Nitrile provides a robust barrier against polar organic salts. Latex is insufficient. Validation: Perform the "inflation test" (trap air and squeeze) before donning to check for micro-punctures. Double-glove during weighing.
Body/Torso Flame-retardant, fluid-resistant lab coatRationale: Prevents powder accumulation on personal clothing. Validation: Ensure the coat features knit cuffs to eliminate the exposure gap between the glove and the sleeve.
Respiratory Chemical Fume Hood (Primary Engineering Control)Rationale: Mitigates inhalation risks (H332) and central nervous system effects (H336)[1]. Validation: Tape a small Kimwipe strip to the bottom of the sash. It must actively pull inward, visually validating the digital airflow monitor.

Operational Workflow: Step-by-Step Handling Protocol

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that the handling of acutely toxic powders be strictly controlled[2]. Follow this field-proven methodology to ensure zero-exposure transfer.

Phase 1: Preparation & Environmental Control

  • Verify Containment: Ensure the chemical fume hood is operating at an optimal face velocity of 80–100 feet per minute (fpm)[3]. Lower the sash to the marked safe operating height.

  • Establish a Designated Area: Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the light powder[4][5].

  • Static Mitigation: Pyridine hydrochloride salts are prone to static cling. Wipe the exterior of the reagent bottle and the weighing spatulas with a static-reduction wipe or a slightly damp Kimwipe before opening.

Phase 2: Execution (Weighing & Transfer)

  • Double-Glove: Apply a second pair of nitrile gloves.

  • Secondary Containment: Place your analytical balance (or weighing boat) inside a secondary containment tray within the fume hood.

  • Transfer: Use a grounded, anti-static micro-spatula. Open the reagent bottle only when deep inside the hood. Transfer the required mass smoothly, avoiding rapid, jerky movements that generate dust clouds.

  • Seal & Decontaminate: Immediately recap the reagent bottle. Wrap the cap with Parafilm to prevent moisture ingress, which degrades the compound.

Phase 3: Post-Operation

  • Remove the outer pair of gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

  • Transfer the sealed weighing boat/vial to your reaction setup.

Spill Response and Disposal Plan

Even with perfect execution, accidental spills occur. Your response must prevent the aerosolization of the powder.

Spill Response Protocol:

  • Never Dry Sweep: Sweeping with a brush will immediately aerosolize the toxic powder into the operator's breathing zone.

  • Wet-Wipe Method: Carefully overlay the spilled powder with absorbent lab wipes.

  • Solvent Application: Gently dampen the wipes with a 50/50 mixture of Water and Ethanol. (Water dissolves the HCl salt, while ethanol reduces surface tension and captures the organic moiety).

  • Inward Folding: Wipe from the outside perimeter of the spill toward the center to prevent spreading.

Disposal Plan:

  • Solid Waste: Place all contaminated wipes, empty reagent vials, and outer gloves into a heavy-duty, sealable polyethylene bag.

  • Labeling: Label strictly as "Hazardous Chemical Waste: Toxic/Irritant Solid (3-(Aminomethyl)-1-methyl-pyridin-2-one hydrochloride)".

  • Destruction: Route to your Environmental Health and Safety (EHS) department for high-temperature incineration. Do not wash down the sink, as pyridine derivatives can be highly toxic to aquatic life.

Safety Workflow Visualization

Below is the logical progression of the safety and handling protocol, designed to act as a quick-reference guide for laboratory personnel.

G Start 1. Risk Assessment Identify H302/H312/H332 Hazards PPE 2. Don Mandatory PPE (Nitrile, Goggles, Knit-Cuff Coat) Start->PPE Hood 3. Validate Engineering Controls (Fume Hood Airflow Check) PPE->Hood Weigh 4. Weighing & Transfer (Use Anti-Static Tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (Water/EtOH - No Dry Sweeping) Spill->Clean Yes Decon 5. Decontamination & Waste Segregation Spill->Decon No Clean->Decon End 6. Safe Protocol Completion Decon->End

Caption: Operational workflow for the safe handling, transfer, and spill response of CAS 1890954-38-7.

References

  • NextSDS Chemical Substance Information: 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 1890954-38-7). NextSDS. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA): Laboratory Safety Guidance (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • National Research Council / Florida State University EH&S: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at:[Link]

  • CalPac Lab: OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Available at:[Link]

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